molecular formula C14H18N5NaO11P B021598 Adenylosuccinic acid sodium salt CAS No. 102129-67-9

Adenylosuccinic acid sodium salt

Cat. No.: B021598
CAS No.: 102129-67-9
M. Wt: 486.28 g/mol
InChI Key: BATYGONZNKBHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylosuccinic acid sodium salt is a useful research compound. Its molecular formula is C14H18N5NaO11P and its molecular weight is 486.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenylosuccinic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylosuccinic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102129-67-9

Molecular Formula

C14H18N5NaO11P

Molecular Weight

486.28 g/mol

InChI

InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);

InChI Key

BATYGONZNKBHMI-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na]

Origin of Product

United States

Foundational & Exploratory

Biochemical properties of adenylosuccinic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Characterization, Metabolic Function, and Therapeutic Applications[1][2]

Executive Summary

Adenylosuccinic acid (S-AMP), particularly in its sodium salt formulation (e.g., tetrasodium adenylosuccinate), represents a pivotal intermediate in purine nucleotide metabolism.[1][2] Unlike its free acid form, the sodium salt offers enhanced aqueous solubility and bioavailability, making it the preferred candidate for in vitro enzymatic studies and therapeutic development. This guide analyzes the compound’s role as the "engine" of the Purine Nucleotide Cycle (PNC), its emerging utility as an insulin secretagogue, and its orphan drug status for Duchenne Muscular Dystrophy (DMD).

Physicochemical Characterization

The utility of adenylosuccinic acid in research and drug formulation relies heavily on its salt form. The free acid is sparingly soluble in water, necessitating the use of sodium salts to achieve the concentrations required for physiological buffering.

Table 1: Physicochemical Profile
PropertySpecification
Compound Name Adenylosuccinic Acid Sodium Salt (Tetrasodium form common)
Synonyms S-AMP, Succinyl-AMP, Aspartyl Adenylate
CAS Number 19240-42-7 (Tetrasodium); 556-12-7 (Free Acid)
Molecular Formula C₁₄H₁₄N₅Na₄O₁₁P (Tetrasodium)
Solubility >50 mg/mL in Water/PBS (pH 7.2); Insoluble in organic solvents
UV Maxima 267 nm (pH 7.[1][2]0)
Extinction Coefficient

Stability Stable at -20°C (solid); Hydrolyzes in acidic solutions (< pH 5.[1]0)

Expert Insight: In formulation, the sodium salt acts as a buffer stabilizer. However, researchers must be vigilant regarding pH.[1] S-AMP contains an N-glycosidic bond and a succinyl moiety; while the former is relatively stable, the compound is susceptible to non-enzymatic hydrolysis in highly acidic environments, degrading into AMP and fumarate even without ADSL presence.

Biosynthetic & Metabolic Pathways

Adenylosuccinate is not merely a transient intermediate; it is the rate-limiting bridge between the IMP (Inosine Monophosphate) pool and the AMP (Adenosine Monophosphate) pool.[2]

The Purine Nucleotide Cycle (PNC)

The PNC is a cyclical pathway primarily active in skeletal muscle.[3] It serves three critical functions:

  • Anaplerosis: Generates fumarate to replenish the Krebs cycle during high energy demand.

  • Ammonia Production: Deaminates aspartate to regulate intracellular pH.[1]

  • Adenylate Kinase Equilibrium: Maintains the ATP/ADP/AMP ratio.

Mechanism:

  • Synthesis: Adenylosuccinate Synthetase (ADSS) condenses IMP and L-Aspartate using GTP as the energy source.[4][1][2][5][6] This is the committed step toward AMP synthesis.[2][5]

  • Lysis: Adenylosuccinate Lyase (ADSL) cleaves S-AMP into AMP and Fumarate via a

    
    -elimination mechanism.[1][2]
    

PurineCycle IMP IMP (Inosine Monophosphate) SAMP Adenylosuccinate (S-AMP) IMP->SAMP  ADSS Enzyme (Requires Mg2+) Aspartate L-Aspartate Aspartate->SAMP  ADSS Enzyme (Requires Mg2+) GTP GTP GTP->SAMP  ADSS Enzyme (Requires Mg2+) AMP AMP SAMP->AMP  ADSL Enzyme Fumarate Fumarate SAMP->Fumarate TCA TCA Cycle (Energy Production) Fumarate->TCA Anaplerosis

Figure 1: The Adenylosuccinate node within the Purine Nucleotide Cycle, linking nucleotide salvage to mitochondrial energy production.[4][1]

Physiological Functions & Therapeutic Potential[1][2][6][7][8][9]
Duchenne Muscular Dystrophy (DMD)

Adenylosuccinic acid has been investigated as a metabolic therapy for DMD.[4][1][6][7][8][9] Dystrophic muscle suffers from a "leaky" membrane and metabolic failure.

  • Mechanism: Exogenous S-AMP bypasses the energy-expensive IMP

    
     S-AMP step (which requires GTP).[1] By providing the substrate directly, it boosts the phosphocreatine pool and stimulates the Nrf2 antioxidant pathway, reducing muscle necrosis.
    
  • Clinical Relevance: Clinical trials and mouse models (

    
    ) have shown that sodium adenylosuccinate can ameliorate muscle histology and improve mitochondrial viability.[1]
    
Insulin Secretion

Recent findings identify S-AMP as a glucose-dependent insulin secretagogue.[1] In


-cells, glucose metabolism increases the purine pool. S-AMP inhibits the soluble adenylate cyclase (sAC), modulating cAMP levels to trigger insulin exocytosis.[1] This makes it a potential target for Type 2 Diabetes research.[1]
Analytical Methodologies

To ensure data integrity, researchers must use self-validating assays.[1] Below are the two gold-standard protocols for quantification and activity verification.

Protocol A: Enzymatic Spectrophotometric Assay (Activity/Identity)

This assay relies on the differential UV absorption between S-AMP and its cleavage products.[1] S-AMP absorbs strongly at 280 nm, while AMP and Fumarate have lower combined absorbance at this wavelength.[1]

  • Principle:

    
     (Decrease in 
    
    
    
    ).
  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Substrate: 0.2 mM Adenylosuccinic acid sodium salt.[1]

    • Enzyme: Recombinant human ADSL (or tissue homogenate).[1]

Step-by-Step Workflow:

  • Blanking: Equilibrate spectrophotometer at 280 nm (or 290 nm for higher sensitivity) with buffer.

  • Baseline: Add substrate to buffer; record stable baseline for 60 seconds (checks for non-enzymatic hydrolysis).

  • Initiation: Add ADSL enzyme (approx 0.05 units). Mix by inversion.

  • Measurement: Monitor the decrease in absorbance for 5 minutes.

  • Calculation: Use the differential extinction coefficient (

    
    ) to calculate micromoles converted.[1]
    
Protocol B: Ion-Pairing HPLC (Purity/Quantification)

Because S-AMP is highly polar, standard Reverse Phase (RP) chromatography yields poor retention.[1] Ion-pairing agents are required.[1]

  • Column: C18 Analytical Column (e.g., 5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase A: 100 mM Potassium Phosphate (pH 6.[1]0) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent).[1]

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Gradient: Isocratic 85% A / 15% B (adjust based on column).

  • Detection: UV at 254 nm.[1]

  • Expected Retention: S-AMP elutes after IMP and AMP due to the hydrophobic interaction of the succinyl group with the ion-pairing agent.

AssayWorkflow cluster_Methods Analytical Path Selection Start Sample Preparation (Sodium Salt in Buffer) Check Check pH (Must be 7.0 - 7.5) Start->Check MethodA Path A: Enzymatic Assay (Activity) Check->MethodA Functional Study MethodB Path B: IP-HPLC (Purity/Conc) Check->MethodB QC / Quant ProcessA Add ADSL Enzyme Monitor A280 Decrease MethodA->ProcessA ProcessB C18 Column + TBAHS Monitor UV 254nm MethodB->ProcessB ResultA Calculate Kinetic Rate (Δε = 10.0) ProcessA->ResultA ResultB Integrate Peak Area (Retention Time Match) ProcessB->ResultB

Figure 2: Decision matrix for analytical validation of Adenylosuccinic Acid, distinguishing between functional enzymatic verification and chromatographic purity.

Handling & Storage Protocols

To maintain scientific integrity, the following storage protocols must be strictly observed.

  • Lyophilized Powder: Store at -20°C. Stable for >2 years. Desiccate to prevent hydrolysis.[1]

  • Solution Preparation:

    • Dissolve the sodium salt in neutral buffer (PBS or Tris, pH 7.2–7.5).[1]

    • Avoid dissolving in unbuffered water if the pH drops below 5.0.

    • Aliquot immediately. Do not subject to repeated freeze-thaw cycles.[1]

  • In Vitro Usage: Maintain temperature at 25°C or 37°C only during the assay duration. Prolonged incubation at 37°C without enzyme may lead to slight chemical degradation (approx. 1-2% per hour).[1]

References
  • Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[1][10][9] Scientific Reports, 10, 1125.[1] [Link]

  • Gooding, J. R., et al. (2015). Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism.[1] Cell Reports, 13(1), 157-167.[1] [Link][1]

  • PubChem Database. Adenylosuccinic acid (Compound CID 447145).[1] National Center for Biotechnology Information. [Link][1]

  • Stayton, M. M., et al. (1983). Adenylosuccinate synthetase from Escherichia coli: purification, properties, and steady-state kinetics.[1] Journal of Biological Chemistry, 258, 13340-13348.[1] [Link]

Sources

An In-depth Technical Guide to the Substrate Specificity of Adenylosuccinate Lyase (ADSL)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adenylosuccinate Lyase (ADSL) is a critical enzyme in purine metabolism, catalyzing two distinct but chemically analogous reactions in the de novo purine synthesis pathway and the purine nucleotide cycle.[1][2] This bifunctionality, acting on two different substrates—succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP)—at a single active site, presents a fascinating case of enzymatic substrate specificity.[3][4] Understanding the nuances of this specificity is paramount, not only for elucidating fundamental biochemical principles but also for comprehending the pathophysiology of ADSL deficiency, a severe metabolic disorder.[5][6] This guide provides a comprehensive exploration of ADSL's substrate specificity, integrating mechanistic insights, kinetic data, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in drug development who are engaged with purine metabolism and related enzymatic studies.

Introduction: The Dual Role of Adenylosuccinate Lyase

Adenylosuccinate Lyase (ADSL), also known as adenylosuccinase, is a homotetrameric enzyme that plays a pivotal role in the synthesis of purine nucleotides, which are essential for the formation of DNA, RNA, and energy-carrying molecules like ATP.[7][8][9] ADSL's unique characteristic is its participation in two non-sequential steps within the purine metabolic network:

  • De Novo Purine Synthesis: ADSL catalyzes the conversion of 5-aminoimidazole-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate.[7][10] This reaction is a crucial step in the pathway leading to the synthesis of inosine monophosphate (IMP), a precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

  • Purine Nucleotide Cycle and AMP Synthesis: In a later step, ADSL converts adenylosuccinate (also called succinyladenosine monophosphate or S-AMP) into AMP and fumarate.[7][11] This reaction is part of both the final steps of de novo AMP synthesis and the purine nucleotide cycle, which is vital for cellular energy homeostasis, particularly in muscle and brain tissue.[2][11]

The ability of a single enzyme to process two different substrates is a testament to the elegant efficiency of cellular metabolism. The reactions, while distinct, share a common chemical transformation: the β-elimination of fumarate from a succinyl-conjugated substrate.[1] This shared mechanism is central to understanding the enzyme's substrate specificity.

Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a rare and severe autosomal recessive disorder characterized by a wide spectrum of neurological symptoms, including psychomotor retardation, autistic features, and seizures.[5][6] The disease is biochemically marked by the accumulation of the dephosphorylated substrates of ADSL, succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids.[5][10] The pathophysiology is thought to arise from a combination of factors, including the potential toxicity of these accumulating metabolites and a disruption of purine nucleotide pools.[5][12]

Mechanistic Basis of Substrate Recognition and Catalysis

The catalytic activity of ADSL proceeds via a general acid/base mechanism, facilitating an E1cb elimination reaction.[7][11] The active site, formed at the interface of three monomers within the homotetrameric structure, contains key residues responsible for substrate binding and catalysis.[1][3]

The catalytic cycle can be broadly outlined as follows:

  • A catalytic base, proposed to be a serine residue, abstracts a proton from the β-carbon of the substrate's succinyl moiety, leading to the formation of a carbanion intermediate.[11]

  • This intermediate is stabilized within the active site.

  • A catalytic acid, identified as a histidine residue, then donates a proton, which facilitates the cleavage of the C-N bond.[11]

  • This bond cleavage is the rate-limiting step and results in the release of fumarate and the corresponding purine monophosphate product (AICAR or AMP).[11][13]

The dual substrate specificity of ADSL is made possible by the structural similarities between SAICAR and S-AMP. Both molecules possess a succinyl group attached to a nitrogen atom of a purine or imidazole ring system, respectively, and a ribose-5-phosphate moiety. The enzyme's active site is shaped to accommodate these shared features, with specific residues interacting with the succinyl group, the ribose, and the phosphate.[1]

ADSL_Mechanism ES ES SAICAR SAICAR ES->SAICAR SAMP SAMP ES->SAMP EQ EQ AICAR AICAR EQ->AICAR AMP AMP EQ->AMP

Kinetic Characterization of Substrate Specificity

The substrate specificity of ADSL can be quantitatively assessed by determining its kinetic parameters for both SAICAR and S-AMP. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and is an indicator of the enzyme's affinity for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is given by the ratio kcat/Kₘ.

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
SAICAR 2.35903.8 x 10⁷[4]
S-AMP 1.79975.4 x 10⁷[4]
Table 1: Kinetic parameters of recombinant human adenylosuccinate lyase at pH 7.0 and 25°C.[4]

As shown in Table 1, human ADSL exhibits comparable kinetic efficiencies for both SAICAR and S-AMP, with slightly higher efficiency for S-AMP.[4] This indicates that the enzyme is highly proficient at catalyzing both reactions. The similar Kₘ values suggest that the active site has a high affinity for both substrates.[4] It is noteworthy that while most mutations in ADSL lead to a proportional loss of activity towards both substrates, some mutations can differentially affect the enzyme's activity with SAICAR versus S-AMP.[3][14] This has been correlated with the severity of the clinical phenotype in ADSL deficiency, where the ratio of S-Ado to SAICAr in cerebrospinal fluid can be indicative of the disease's progression.[14][15]

Experimental Workflow for Assessing ADSL Substrate Specificity

A robust experimental workflow is essential for accurately characterizing the substrate specificity of ADSL. This typically involves enzyme purification, development of a reliable assay, and systematic kinetic analysis.

ADSL_Workflow QC QC Assay Assay QC->Assay Purified Enzyme Validation Validation Initial_Rates Initial_Rates Validation->Initial_Rates Validated Assay

Detailed Protocol: Spectrophotometric Assay for ADSL Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of ADSL by monitoring the decrease in absorbance that accompanies the conversion of adenylosuccinate (S-AMP) to AMP and fumarate. A similar principle can be applied for the SAICAR substrate.

Principle: The cleavage of the succinyl group from S-AMP results in a decrease in absorbance at approximately 280 nm.[16] This change can be continuously monitored to determine the initial reaction rate.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.[16]

  • Substrate Stock Solution: 1.72 mM Adenylosuccinic Acid (free acid) prepared fresh in Assay Buffer.[16]

  • Enzyme Solution: Purified ADSL diluted in cold Assay Buffer to a concentration of 0.2 - 0.4 units/ml immediately before use.[16] (One unit is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinate to AMP and fumarate per minute at pH 7.0 and 25°C).[16]

  • UV-Vis Spectrophotometer with temperature control.

  • Cuvettes with a 1 cm path length.

Procedure:

  • Set the spectrophotometer to a wavelength of 280 nm and equilibrate the cell holder to 25°C.

  • Prepare the reaction mixture in a cuvette by adding:

    • 2.80 ml of Assay Buffer

    • 0.10 ml of Substrate Stock Solution

  • Mix by inversion and place the cuvette in the spectrophotometer. Monitor the absorbance until a stable baseline is achieved.

  • To initiate the reaction, add 0.10 ml of the Enzyme Solution to the cuvette.

  • Immediately mix by inversion and start recording the decrease in absorbance at 280 nm for approximately 5 minutes.

  • Prepare a blank reaction by adding 0.10 ml of Assay Buffer instead of the Enzyme Solution to control for any non-enzymatic substrate degradation.

  • Determine the maximum linear rate of absorbance change per minute (ΔA₂₈₀/min) for both the test and blank reactions.

Calculations: The enzyme activity in units/ml can be calculated using the Beer-Lambert law and the known molar extinction coefficient difference between the substrate and products. The formula provided by suppliers such as Sigma-Aldrich for this specific assay is:

Units/ml enzyme = [(ΔA₂₈₀/min Test - ΔA₂₈₀/min Blank) x Total Volume (ml) x Dilution Factor] / [Molar Extinction Coefficient (mM⁻¹cm⁻¹) x Volume of Enzyme (ml)]

For practical purposes, a simplified formula using a specific extinction coefficient for the reaction is often used. For the conversion of adenylosuccinate, a molar extinction coefficient of 10.7 mM⁻¹cm⁻¹ at 280 nm is cited.[16]

Pathophysiological Implications and Future Directions

The dual substrate specificity of ADSL has profound implications for the pathophysiology of ADSL deficiency. While a deficiency in the enzyme leads to the accumulation of both SAICAr and S-Ado, the ratio of these two metabolites appears to correlate with the severity of the disease.[14][15] This suggests that the relative impairment of the two catalytic activities of ADSL by different mutations may be a key determinant of the clinical outcome.

Further research into the substrate specificity of ADSL, particularly in the context of different disease-causing mutations, is crucial. This could involve:

  • Structural studies: High-resolution crystal structures of mutant ADSL enzymes in complex with their substrates could reveal the molecular basis for altered substrate specificity.

  • Inhibitor development: A deeper understanding of the active site and substrate binding could aid in the design of specific inhibitors, which could be valuable research tools or have therapeutic potential. For example, adenosine phosphonobutyric acid 2'(3'), 5'-diphosphate (APBADP) has been identified as a competitive inhibitor for both reactions catalyzed by ADSL.[7]

  • Cellular and animal models: Investigating the metabolic consequences of altered ADSL substrate specificity in relevant cellular and animal models will be essential for unraveling the complex pathophysiology of ADSL deficiency.

References

  • Mechanism and Catalytic Site Atlas. (n.d.). Adenylosuccinate lyase. M-CSA. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Adenylosuccinate lyase. In Wikipedia. Retrieved from [Link]

  • MedlinePlus. (2014, December 1). Adenylosuccinate lyase deficiency. Retrieved from [Link]

  • MedLink Neurology. (n.d.). Adenylosuccinate lyase deficiency. Retrieved from [Link]

  • Zhu, L., et al. (2023). Structure, Function, and Inhibition of Adenylosuccinate Lyase (ADSL) from Mycobacterium tuberculosis. ACS Infectious Diseases. Retrieved from [Link]

  • MedlinePlus. (2014, December 1). ADSL gene. Retrieved from [Link]

  • Ciardo, F., et al. (2023). Adenylosuccinate Lyase. Encyclopedia MDPI. Retrieved from [Link]

  • Porebski, B. T., et al. (2016). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation. PLoS ONE, 11(6), e0156952. Retrieved from [Link]

  • Toth, E. A., & Yeates, T. O. (2000). The structure of adenylosuccinate lyase, an enzyme with dual activity in the de novo purine biosynthetic pathway. Structure, 8(2), 163–174. Retrieved from [Link]

  • Jurecka, A., et al. (2015). Adenylosuccinate lyase deficiency. Journal of Inherited Metabolic Disease, 38(2), 213-222. Retrieved from [Link]

  • Marie, S., et al. (2000). Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency. Human Molecular Genetics, 9(14), 2159–2167. Retrieved from [Link]

  • Bulusu, V., et al. (2009). Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(4), 642-654. Retrieved from [Link]

  • ADSL deficiency - ADENYLOSUCCINATE LYASE DEFICIENCY. (n.d.). Retrieved from [Link]

  • Bridger, W. A., & Cohen, L. H. (1969). The kinetics of inactivation of adenylosuccinate lyase: evidence for a substrate-induced conformational change. Canadian Journal of Biochemistry, 47(6), 665–672. Retrieved from [Link]

  • Tsai, M., et al. (2007). Substrate and Product Complexes of Escherichia coli Adenylosuccinate Lyase Provide New Insights into the Enzymatic Mechanism. Journal of Molecular Biology, 370(3), 541–554. Retrieved from [Link]

  • MedlinePlus. (2014, December 1). ADSL gene. Retrieved from [Link]

  • Grokipedia. (n.d.). Adenylosuccinate lyase. Retrieved from [Link]

  • ProSpecBio. (n.d.). ADSL Human - Adenylosuccinate Lyase. Retrieved from [Link]

  • Stone, R. L., et al. (1993). Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase. The Journal of Biological Chemistry, 268(26), 19710–19716. Retrieved from [Link]

  • Baresova, V., et al. (2020). SAICAr-Dependent and Independent Effects of ADSL Deficiency on Neurodevelopment. bioRxiv. Retrieved from [Link]

  • Sino Biological. (n.d.). Adenylosuccinate Lyase General Information. Retrieved from [Link]

  • Van den Berghe, G., et al. (2006). Adenylosuccinate Lyase Deficiency: Study of Physiopathologic Mechanism(s). Journal of Inherited Metabolic Disease, 29(1), 13-17. Retrieved from [Link]

  • Porebski, B. T., et al. (2016). Structural and biochemical characterization of human adenylosuccinate lyase (ADSL) and the R303C ADSL deficiency-associated mutation. SciSpace. Retrieved from [Link]

  • Baresova, V., et al. (2022). Pathway-specific effects of ADSL deficiency on neurodevelopment. eLife, 11, e70518. Retrieved from [Link]

  • Baresova, V., et al. (2020). SAICAr-dependent and independent effects of ADSL deficiency on neurodevelopment. bioRxiv. Retrieved from [Link]

  • Baresova, V., et al. (2022). Pathway-specific effects of ADSL deficiency on neurodevelopment. eLife, 11, e70518. Retrieved from [Link]

  • GeneCards. (n.d.). ADSL Gene. Retrieved from [Link]

  • Tateson, R. W. (1969). A method for the determination of adenylosuccinate lyase. Fungal Genetics Reports, 14(1), 20. Retrieved from [Link]

  • Bridger, W. A., & Cohen, L. H. (1968). The kinetics of adenylosuccinate lyase. The Journal of Biological Chemistry, 243(3), 644–650. Retrieved from [Link]

  • Baresova, V., et al. (2020). SAICAr-dependent and independent effects of ADSL deficiency on neurodevelopment. bioRxiv. Retrieved from [Link]

  • Laarakker, M. C., et al. (2011). An HPLC-Based Assay of Adenylosuccinate Lyase in Erythrocytes. Clinical Laboratory, 57(11-12), 991-996. Retrieved from [Link]

  • Bulusu, V., et al. (2009). Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Human ADSL (Adenylosuccinate lyase) ELISA Kit. Retrieved from [Link]

  • Hanna, A. D., et al. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. International Journal of Molecular Sciences, 24(11), 9579. Retrieved from [Link]

  • Honzatko, R. B., et al. (2002). Adenylosuccinate synthetase: recent developments. Archives of Biochemistry and Biophysics, 401(1), 1-12. Retrieved from [Link]

Sources

Adenylosuccinic Acid Sodium Salt: A Technical Guide to Skeletal Muscle Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylosuccinic acid (ASA) , specifically utilized in research as its sodium salt (sodium adenylosuccinate) to ensure aqueous solubility and bioavailability, is a critical intermediate in the Purine Nucleotide Cycle (PNC) .[1][2][3][4] While historically overshadowed by ATP and phosphocreatine, ASA has re-emerged as a high-value metabolic modulator in the context of skeletal muscle bioenergetics and neuromuscular disease.

Its primary function is twofold: anaplerosis (replenishing TCA cycle intermediates via fumarate) and nucleotide pool regulation (balancing ATP/GTP ratios). Recent preclinical data identifies ASA sodium salt as a potent therapeutic candidate for Duchenne Muscular Dystrophy (DMD) and ADSS1-deficient myopathies, capable of mitigating mitochondrial dysfunction, reducing intracellular calcium overload, and preserving myofiber integrity.

Biochemical Foundation: The Purine Nucleotide Cycle (PNC)

To understand the utility of ASA sodium salt, one must first master the PNC.[2] This cycle does not generate energy directly but acts as a "gearbox" that synchronizes glycolytic flux with mitochondrial respiration.

The Metabolic Pathway

The PNC consists of three enzymatic steps. ASA is the "bridge" molecule.

  • Deamination: AMP is deaminated to Inosine Monophosphate (IMP) by AMP Deaminase (AMPD1). This releases ammonia (

    
    ) and buffers cellular pH.
    
  • Synthesis (The ASA Step): IMP condenses with L-Aspartate to form Adenylosuccinate (ASA) .[1][5]

    • Enzyme: Adenylosuccinate Synthetase (ADSS1 - muscle specific isoform).[6]

    • Energy Cost: Requires GTP hydrolysis (GTP

      
       GDP + Pi).[5]
      
  • Cleavage: ASA is cleaved into AMP and Fumarate .[1][5]

    • Enzyme: Adenylosuccinate Lyase (ADSL).[1][5][7]

    • Outcome: AMP is regenerated; Fumarate enters the mitochondria.[1]

The "Fumarate Bridge" Mechanism

The critical value of exogenous ASA sodium salt lies in bypassing the rate-limiting ADSS1 step. By providing ASA directly, the cell can utilize ADSL to immediately liberate fumarate . This fumarate enters the Krebs (TCA) cycle, accelerating oxidative phosphorylation during states of high demand (e.g., intense exercise or dystrophic stress).

PNC_Pathway ATP ATP ADP ADP ATP->ADP Work AMP AMP ADP->AMP Adenylate Kinase IMP IMP AMP->IMP AMPD1 (Deamination) ASA Adenylosuccinate (ASA) IMP->ASA ADSS1 (+Aspartate, +GTP) ASA->AMP ADSL (Lyase) Fumarate Fumarate ASA->Fumarate ADSL TCA TCA Cycle (Mitochondria) Fumarate->TCA Anaplerosis Aspartate Aspartate Aspartate->IMP GTP GTP GTP->IMP

Figure 1: The Purine Nucleotide Cycle (PNC).[1][2][3][4][5][6][7][8] ASA acts as the critical intermediate that bridges nucleotide salvage (IMP to AMP) with mitochondrial respiration (Fumarate to TCA).[1]

Mechanistic Action in Skeletal Muscle

When ASA sodium salt is administered exogenously, it influences muscle metabolism through three distinct mechanisms:

Energetic Anaplerosis

In fatigue states or metabolic myopathies, the TCA cycle intermediates are depleted.

  • Mechanism: ASA is cleaved by cytosolic ADSL. The resulting fumarate is transported into the mitochondria (via the dicarboxylic acid transporter or malate-aspartate shuttle).[1]

  • Result: Immediate expansion of the oxaloacetate pool, allowing Acetyl-CoA (from glycolysis or fatty acid oxidation) to be processed efficiently. This prevents "metabolic stalling."

Excitation-Contraction (E-C) Coupling & Calcium Buffering

In Duchenne Muscular Dystrophy (DMD), mitochondria lose the ability to buffer cytosolic calcium (


), leading to necrosis.
  • Observation: ASA treatment in mdx mice reduces intracellular

    
     content.[9][10]
    
  • Hypothesis: By improving mitochondrial membrane potential (

    
    ) via enhanced respiration, ASA restores the organelle's capacity to sequester calcium, preventing calpain activation and subsequent proteolysis.
    
Antioxidant Defense (Nrf2 Activation)

Recent evidence suggests ASA acts as a signaling molecule.

  • Pathway: ASA stabilizes Nrf2 (Nuclear factor erythroid 2-related factor 2).

  • Effect: Upregulation of endogenous antioxidant enzymes (e.g., SOD, Catalase), reducing the superoxide (

    
    ) burden seen in dystrophic or overworked muscle.
    

Experimental Methodologies

This section details how to utilize Adenylosuccinic Acid Sodium Salt in a research setting.

Reagent Preparation (Critical Step)

The free acid form of ASA is poorly soluble in water. You must use the sodium salt or neutralize the acid form.

  • Compound: Adenylosuccinic acid tetrasodium salt (or disodium).

  • Solvent: Nuclease-free water or PBS (Phosphate Buffered Saline).

  • pH Adjustment: If starting from free acid, dissolve in water and slowly add 1M NaOH until pH reaches 7.0–7.4. The solution should become clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the N-succinyl bond is liable to hydrolysis over time.

In Vivo Administration Protocol (Murine Models)

Objective: Evaluate efficacy in mdx mice (DMD model) or ADSS1-knockout mice.

ParameterProtocol SpecificationRationale
Route Oral (Drinking Water) or GavageMimics clinical translation; ASA has good oral bioavailability.
Dosage 300 mg/kg/day to 3000 mg/kg/dayHigh doses are well-tolerated (LD50 > 5000 mg/kg).
Duration 4–8 WeeksSufficient time to observe histological changes and mitochondrial biogenesis.
Vehicle Filtered water (pH 7.0)Neutral pH prevents degradation of the compound.
In Vitro Myoblast Assay

Objective: Assess mitochondrial respiration (Seahorse Assay) or viability.

  • Culture: C2C12 myoblasts or primary human myoblasts.

  • Differentiation: Switch to low-serum media to induce myotube formation (5-7 days).

  • Treatment: Add ASA Sodium Salt (10 µM – 100 µM) to media 24h prior to assay.

  • Readout:

    • Mitochondrial Stress Test: Measure Oxygen Consumption Rate (OCR). Expect increased Basal and Maximal Respiration.

    • Superoxide Detection: Use MitoSOX™ Red indicator. Expect reduced fluorescence in ASA-treated dystrophic cells.

Analytical Validation: HPLC Quantification

To verify ASA uptake in tissue, High-Performance Liquid Chromatography (HPLC) is required.

  • Column: Anion exchange (e.g., Partisil-10 SAX).

  • Buffer: Ammonium phosphate gradient (pH 3.5 to 5.0).

  • Detection: UV absorbance at 254 nm.

  • Target: Separation of AMP, IMP, and Adenylosuccinate (ASA).[2] ASA typically elutes between IMP and ADP.

Experimental_Workflow Prep Reagent Prep (ASA Na+ Salt) pH 7.4 InVivo In Vivo Dosing (Oral/IP) 4-8 Weeks Prep->InVivo Administer Tissue Tissue Harvest (Gastrocnemius/TA) InVivo->Tissue Dissection Assay1 Histology (H&E, Fibrosis) Tissue->Assay1 Assay2 Bioenergetics (Seahorse/MitoSOX) Tissue->Assay2 Assay3 HPLC (Nucleotide Pool) Tissue->Assay3

Figure 2: Experimental workflow for validating ASA efficacy in skeletal muscle studies.

Therapeutic & Drug Development Context

Duchenne Muscular Dystrophy (DMD)

DMD is characterized by "metabolic insufficiency."[3][9][10] The lack of dystrophin leads to membrane tears, calcium influx, and mitochondrial collapse.

  • ASA Role: It acts as a metabolic bypass. Even if the structural defect remains, ASA boosts the energy threshold of the muscle fiber, delaying necrosis.

  • Clinical Status: Previously in Phase I/II trials (1980s).[1][2][4] Currently being revisited due to new understanding of metabolic drivers in DMD.

ADSS1 Myopathy

A rare genetic disorder caused by mutations in the ADSS1 gene.[6][11]

  • Pathology: Inability to synthesize endogenous ASA, leading to PNC failure and muscle wasting.

  • ASA Role: Direct substrate replacement therapy. Providing exogenous ASA sodium salt bypasses the defective ADSS1 enzyme, restoring fumarate production and AMP maintenance.

Safety Profile

ASA sodium salt is remarkably non-toxic.

  • Acute Toxicity: Murine studies show no lethality or significant organ toxicity at doses up to 5000 mg/kg .

  • Side Effects: Mild, transient diarrhea observed only at maximal doses (likely osmotic).

References

  • Rybalka, E., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[12][13] Scientific Reports.[13] Link

  • Rybalka, E., et al. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential.[14] Pharmaceuticals.[1][3][4][14] Link

  • Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy for the treatment of Duchenne muscular dystrophy: a pre-clinical evaluation of safety and efficacy.[12] Australian Physiological Society. Link

  • Bonsett, C. A., & Rudman, A. (1984). Adenylosuccinic acid in Duchenne muscular dystrophy.[2][4] Acta Neurologica Scandinavica. Link

  • Park, H. J., et al. (2016). ADSS1 mutations cause a new form of distal myopathy. Annals of Neurology. Link

Sources

Methodological & Application

Application Note: Preparation and Quality Control of Adenylosuccinic Acid Sodium Salt Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Adenylosuccinic acid (also known as Adenylosuccinate, SAMP, or ASA) is a critical intermediate in the de novo purine biosynthesis pathway and the purine nucleotide cycle. It serves as the substrate for Adenylosuccinate Lyase (ADSL) , which converts it into AMP and fumarate.[1][2][3][4]

Preparing a stable, accurate stock solution of Adenylosuccinic acid sodium salt is deceptively complex due to three factors:

  • Hygroscopicity: The sodium salt form readily absorbs atmospheric moisture, making gravimetric preparation alone unreliable.[1]

  • pH Sensitivity: The N-succinyl bond is susceptible to hydrolysis in acidic environments and can cyclize or degrade in highly alkaline conditions.[1]

  • UV Quantification Nuances: Accurate concentration verification requires precise extinction coefficients (

    
    ), which vary significantly between the assay wavelength (282 nm) and the absorption maximum (
    
    
    
    ~267 nm).[1]

This guide provides a field-proven protocol for preparing high-purity adenylosuccinate stocks, emphasizing pH control and self-validating quality control (QC) steps to ensure reproducibility in kinetic assays.

Physicochemical Properties[1][2][6][7][8][9][10][11]

Before initiating the protocol, verify the specific salt form on your reagent label (e.g., disodium vs. tetrasodium), as this alters the Molecular Weight (MW).[5]

PropertyValue / DescriptionNotes
Compound Name Adenylosuccinic Acid (Sodium Salt)Synonyms: SAMP, Succinyl-AMP
CAS Number 19046-78-7 (Free Acid)Check specific salt CAS on vial.[5][1][6]
Molecular Weight ~463.3 g/mol (Free Acid)Critical: Adjust for Na content (e.g., Tetrasodium

551 g/mol ).[5][1]
Solubility Water: >50 mg/mLHighly soluble as Na salt; pH adjustment required for free acid.[1]

267 nmPrimary absorption peak.[1]

(Assay)

Difference between SAMP and AMP (used for kinetics).[5][1][4][7]
Stability Solid: Stable at -20°C (years).Solution: Unstable in acid; stable at pH 7.0-7.5 at -20°C.Do not store in acidic buffers (acetate/citrate).[5][1]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 10 mL of a 10 mM Adenylosuccinate Sodium Salt stock solution.

Materials Required[1][2][3][6][7][9][10][12][14][15][16]
  • Adenylosuccinic acid sodium salt (Solid).[1]

  • Ultrapure water (Type 1, 18.2 MΩ[5][1]·cm).

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment).

  • pH meter (micro-probe recommended).[1]

  • UV-Vis Spectrophotometer (Quartz cuvettes).[5][1]

  • 0.22

    
    m Syringe Filter (PES or PVDF).[1]
    
Step-by-Step Methodology
Step 1: Calculation & Weighing

Do not rely solely on the mass printed on the bottle due to potential hydration.

  • Formula:

    
    [5][1]
    
  • Example: For 10 mL of 10 mM stock using Tetrasodium salt (MW ~551.2 g/mol ):

    
    [5][1]
    
  • Action: Weigh approx. 60 mg (slight excess) into a microcentrifuge tube. Record the exact mass.

Step 2: Dissolution (The "80% Rule")[1]
  • Causality: Adding the full volume of solvent immediately prevents you from adjusting pH or concentration later.

  • Add ultrapure water to 80% of the final target volume (e.g., 8 mL).

  • Vortex gently until fully dissolved.[1] The sodium salt should dissolve rapidly.

Step 3: pH Stabilization (Critical)[5][1]
  • Check the pH of the solution.[8]

    • Observation: Sodium salts often yield a slightly basic pH.[1] Free acid forms yield an acidic pH.[1]

  • Target: Adjust pH to 7.0 – 7.5 .

    • If Acidic (<6.0):[5][1] Add 0.1 M NaOH dropwise.[1] Warning: Low pH causes hydrolysis of the succinyl group.

    • If Alkaline (>8.0):[5][1] Add 0.1 M HCl dropwise.[1]

  • Why: This pH range mimics physiological conditions and ensures stability during freeze-thaw cycles.[1]

Step 4: Final Volume Adjustment[5][1]
  • Transfer the solution to a volumetric flask or graduated cylinder.

  • Add ultrapure water to reach the exact final volume (10 mL).

Step 5: Sterilization[5][1]
  • Filter the solution through a 0.22

    
    m syringe filter into a sterile tube. This removes particulates that interfere with UV reading and prevents microbial degradation.[1]
    

Quality Control: Self-Validation via UV-Vis

Because the solid is hygroscopic, the "weighed" concentration is often inaccurate. You must validate the concentration spectrophotometrically.

Validation Protocol
  • Blank: Use ultrapure water (or the specific buffer used for solvation).[1]

  • Dilution: Prepare a 1:100 dilution (e.g., 10

    
    L stock + 990 
    
    
    
    L water).
  • Measurement: Measure Absorbance at 267 nm (

    
    ) and 280 nm .
    
  • Calculation: Use Beer-Lambert Law:

    
    [5][1]
    
    • 
      : Concentration (Molar)[5][1][9][8][10]
      
    • 
      : Absorbance
      
    • 
      : Path length (1 cm)
      
    • 
      : Extinction Coefficient[1][11][9][12][10][13]
      

Reference Coefficients:

  • At 267 nm (

    
    ): 
    
    
    
    (Check CoA).[5][1]
  • At 280 nm:

    
     (Commonly accepted value for stock estimation).[5][1]
    

Decision Rule: If the calculated concentration deviates by >5% from the gravimetric calculation, trust the UV-calculated value for your kinetic assays.

Storage & Stability

  • Aliquot: Divide into small volumes (e.g., 100

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Temperature: Store at -20°C .

  • Shelf Life: Stable for >1 year at -20°C if pH is neutral.[1]

  • Thawing: Thaw on ice. Vortex before use. Discard aliquots kept at room temperature for >24 hours.

Biological Context: The Purine Nucleotide Cycle[3][5]

Adenylosuccinate is the central node connecting the Urea Cycle and Purine Biosynthesis. The following diagram illustrates the enzymatic flow relevant to this substrate.

PurineCycle IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Asp Aspartate Asp->AdSS GTP GTP GTP->AdSS SAMP Adenylosuccinate (SAMP) ADSL Adenylosuccinate Lyase (ADSL) SAMP->ADSL AMP Adenosine Monophosphate (AMP) Fum Fumarate AdSS->SAMP Synthesis ADSL->AMP Lysis (Assay Reaction) ADSL->Fum Lysis (Assay Reaction)

Figure 1: The conversion of IMP to AMP via Adenylosuccinate.[5][1][2][3] The lysis step (SAMP


 AMP + Fumarate) is monitored at 282 nm due to the optical difference between SAMP and the products.[4]

Application Example: ADSL Enzyme Assay

When using this stock for Adenylosuccinate Lyase (ADSL) kinetics:

  • Wavelength: Monitor the decrease in absorbance at 282 nm .

  • Why 282 nm? While

    
     is 267 nm, the difference in absorbance between the substrate (SAMP) and products (AMP + Fumarate) is maximal and linear at 282 nm.[1]
    
  • Kinetic Factor: Use

    
     to calculate specific activity.[5][1][7]
    

References

  • Sigma-Aldrich. Enzymatic Assay of Adenylosuccinate Lyase (EC 4.3.2.2).[1]Link

  • Cayman Chemical. Adenylosuccinic Acid Product Information & Solubility.Link

  • PubChem. Adenylosuccinic acid (Compound Summary). National Library of Medicine.[1] Link[5][1]

  • BenchChem. Adenylosuccinic Acid Biosynthesis Pathway Guide.Link

  • Timpani, C. A., et al. (2020).[5][1] Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[1] Scientific Reports.[1] Link

Sources

Application Note: In Vitro Cell Culture Dosing of Adenylosuccinic Acid Sodium Salt

[1][2]

Abstract

Adenylosuccinic acid (ASA), an intermediate in the Purine Nucleotide Cycle (PNC), plays a critical role in replenishing the ATP pool and linking nucleotide metabolism to the TCA cycle via fumarate production.[1] While traditionally studied in the context of Adenylosuccinate Lyase (ADSL) deficiency, recent therapeutic applications in Duchenne Muscular Dystrophy (DMD) and metabolic rescue have necessitated robust in vitro dosing protocols.[2] This guide provides a standardized methodology for dosing ASA Sodium Salt, addressing its specific solubility profile, stability, and cellular uptake mechanisms to ensure reproducible metabolic modulation.[2]

Introduction & Mechanism of Action

The Purine Nucleotide Cycle (PNC)

Adenylosuccinic acid is not merely a transient intermediate; it is a metabolic linchpin.[2][3] In the PNC, Inosine Monophosphate (IMP) is converted to ASA by Adenylosuccinate Synthetase (ADSS).[1][2][3][4] Subsequently, Adenylosuccinate Lyase (ADSL) cleaves ASA into Adenosine Monophosphate (AMP) and Fumarate.[1][2][3][4][5]

  • ATP Replenishment: The AMP generated is phosphorylated to ADP and ATP, crucial for cells under high energy demand (e.g., myoblasts, neurons).[2]

  • TCA Cycle Anaplerosis: The fumarate byproduct enters the mitochondrial TCA cycle, enhancing oxidative phosphorylation.

  • Therapeutic Relevance: Exogenous ASA dosing bypasses the ADSS step, directly fueling AMP production and potentially rescuing metabolic deficits in dystrophic or ADSL-deficient cells.

Pathway Visualization

The following diagram illustrates the entry point of exogenous ASA into the cellular metabolic flux.

PNC_PathwayIMPIMP(Inosine Monophosphate)ASA_EndoAdenylosuccinate(Intracellular)IMP->ASA_Endo ADSS AspartateAspartateAspartate->ASA_EndoASA_ExoExogenous ASA(Sodium Salt)ASA_Exo->ASA_Endo Uptake (OAT/SLC Transporters) AMPAMP(Adenosine Monophosphate)ASA_Endo->AMP ADSL FumarateFumarate(TCA Cycle Entry)ASA_Endo->Fumarate ADSL

Figure 1: Mechanism of Action. Exogenous ASA supplements the intracellular pool, driving the production of AMP and Fumarate via Adenylosuccinate Lyase (ADSL).

Material Preparation

Critical Note on Chemical Form: This protocol specifically requires the Sodium Salt form of Adenylosuccinic Acid (e.g., Tetrasodium salt). The free acid form has poor water solubility and requires acidic conditions that are incompatible with live cell culture without complex buffering.

Stock Solution Specifications
ParameterSpecificationNotes
Compound Adenylosuccinic Acid Sodium SaltCAS: 19046-78-7 (Typical for Na salt)
Solvent PBS (pH 7.[2]4) or Milli-Q WaterAvoid DMSO if possible to minimize vehicle toxicity.[2]
Stock Conc. 10 mM - 50 mMHigher concentrations (up to 100 mM) are possible but risk precipitation upon storage.[2]
Solubility

50 mg/mL (Water)
Sodium salt is highly soluble.[2]
Sterilization 0.22

m PES Filter
Do NOT Autoclave. Heat degrades nucleotides.[2]
Storage -20°C (Aliquot)Stable for >1 year.[2] Avoid freeze-thaw cycles.[2][5]
Reconstitution Protocol
  • Weighing: Accurately weigh the ASA Sodium Salt powder.

  • Dissolution: Add 80% of the target volume of PBS (pH 7.4). Vortex gently until fully dissolved.[2]

  • pH Check: Although the sodium salt is usually neutral, verify pH is between 7.0–7.5. If too acidic, adjust carefully with 1N NaOH.[2]

  • Volume Adjustment: Add remaining PBS to reach target volume.

  • Filtration: Pass through a 0.22

    
    m sterile syringe filter into a sterile light-protected tube.
    
  • Aliquot: Dispense into single-use aliquots (e.g., 500

    
    L) to prevent hydrolysis.
    

Experimental Protocols

Dose-Response Screening (Viability/Toxicity)

Before metabolic rescue experiments, establish the non-toxic window for your specific cell line.[2] Literature suggests safety up to 1 mM in myoblasts [1].

Workflow:

  • Seeding: Seed cells (e.g., C2C12, HEK293, or primary fibroblasts) in 96-well plates. Allow 24h attachment.

  • Preparation: Thaw 50 mM ASA stock. Dilute in pre-warmed complete media to 2x concentrations.

  • Dosing: Add equal volume of 2x ASA media to wells to achieve final concentrations:

    • 0

      
      M (Vehicle Control)[2]
      
    • 10

      
      M
      
    • 50

      
      M[2]
      
    • 100

      
      M[2]
      
    • 500

      
      M[2]
      
    • 1000

      
      M (1 mM)[2]
      
  • Incubation: Incubate for 24, 48, or 72 hours.

  • Readout: Perform ATP-based viability assay (e.g., CellTiter-Glo) or Crystal Violet staining.[2]

Metabolic Rescue Assay (ADSL Deficiency or Mitochondrial Stress)

This protocol assesses ASA's ability to rescue energy deficits.[2]

Experimental Groups:

  • Negative Control: Complete Media + PBS Vehicle.

  • Stress Condition: Media w/o Glucose (Galactose media) OR ADSL-knockdown cells.[2]

  • Treatment Group: Stress Condition + ASA (Optimal dose, typically 50–200

    
    M ).[2]
    

Step-by-Step:

  • Starvation/Stress Induction: Wash cells with PBS and switch to stress media (e.g., low glucose) to force reliance on the PNC and mitochondrial respiration.

  • Treatment: Immediately dose with 100

    
    M ASA Sodium Salt.
    
  • Timepoint: Incubate for 24 hours.

  • Analysis:

    • Primary Endpoint: Intracellular ATP levels (Luminescence).[2]

    • Secondary Endpoint: Extracellular flux analysis (Seahorse) to measure OCR (Oxygen Consumption Rate).[2]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Cell Culturecluster_2Phase 3: AnalysisStockReconstitute Na-Salt(50 mM in PBS)FilterSterile Filter(0.22 µm)Stock->FilterDoseDose ASA(10 µM - 1 mM)Filter->Dose Dilute in Media SeedSeed Cells(96-well / 6-well)StressInduce Metabolic Stress(e.g., Low Glucose)Seed->StressStress->DoseAssayMeasure ATP / ViabilityDose->Assay 24-48h Incubation

Figure 2: Standardized dosing workflow from stock preparation to endpoint analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Calcium/Magnesium interaction or high concentration.[2]Do not exceed 5 mM final concentration in media.[2] Ensure stock is fully dissolved before adding.
No Metabolic Effect Rapid degradation by serum enzymes.[2]Use heat-inactivated FBS or switch to serum-free media for the dosing window (if cells tolerate).[2]
Cytotoxicity pH shift from acidic stock.Ensure Sodium Salt is used.[6][2] Check pH of media after adding high doses (>1 mM).
Low Solubility Wrong chemical form (Free Acid).[2]Verify CAS number.[2] If using Free Acid, dissolve in 1M NaOH first, then neutralize.[2]

References

  • Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[2] Scientific Reports, 10, 1125.[2]

  • Gooding, J. R., et al. (2015). Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism.[2] Cell Reports, 13(1), 157-167.[2]

  • Spiegel, E. K., et al. (2006). Adenylosuccinate lyase deficiency.[2] Molecular Genetics and Metabolism, 89(1-2), 19-31.[2]

  • PubChem Compound Summary. Adenylosuccinic acid.[2] National Center for Biotechnology Information.[2]

Application Note: Spectrophotometric Quantification of Adenylosuccinic Acid Sodium Salt at 282 nm

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide details a robust and reliable spectrophotometric method for the quantitative analysis of adenylosuccinic acid (ASA) sodium salt. Adenylosuccinic acid, also known as succinyladenosine monophosphate (S-AMP), is a pivotal intermediate in the de novo synthesis of purine nucleotides.[1][2] Its accurate quantification is crucial for researchers in biochemistry, enzymology, and drug development, particularly for studying the kinetics of enzymes like adenylosuccinate lyase (ADSL) and adenylosuccinate synthetase (ADSS).[1][3] This document provides the foundational scientific principles, detailed step-by-step protocols for generating a standard curve, and a practical application for monitoring enzymatic reactions, ensuring both technical accuracy and field-proven insights for professionals.

Foundational Principles: The Basis for Quantification at 282 nm

The spectrophotometric quantification of adenylosuccinic acid is predicated on the intrinsic ability of its purine ring to absorb ultraviolet (UV) light. The methodology is governed by the Beer-Lambert Law, a fundamental principle stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (units: M⁻¹cm⁻¹), a constant unique to a substance at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (units: M).

Causality of Wavelength Selection: The choice of 282 nm as the analytical wavelength is critical. Adenylosuccinic acid exhibits a strong absorbance peak in this region of the UV spectrum. More importantly, this wavelength is frequently utilized in enzymatic assays because of the significant difference in molar absorptivity (Δε) between adenylosuccinic acid (the substrate) and its product, adenosine monophosphate (AMP).[4][5] When ADSL cleaves ASA into AMP and fumarate, a decrease in absorbance at 282 nm is observed, allowing for real-time kinetic monitoring. The established difference in the molar extinction coefficient between ASA and AMP at this wavelength is approximately 10,000 M⁻¹cm⁻¹.[3][4][6]

The Critical Role of pH and Buffering: The UV absorbance spectrum of a purine nucleotide is highly sensitive to the pH of the solution, as changes in pH can alter the protonation state of the molecule's functional groups, thereby affecting its electronic structure and how it absorbs light. Maintaining a constant, well-defined pH with a suitable buffer (e.g., Tris-HCl or potassium phosphate) is paramount for achieving reproducible and accurate results.[3][7] Assays are typically performed at a physiological pH between 7.0 and 8.1.[7][8]

Biological Context and Chemical Structure

Adenylosuccinic acid is a central molecule in purine metabolism, linking the synthesis of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This two-step conversion is a cornerstone of the purine nucleotide cycle.

IMP Inosine Monophosphate (IMP) ASA Adenylosuccinic Acid (ASA) C₁₄H₁₈N₅O₁₁P IMP->ASA Adenylosuccinate Synthetase (ADSS) IMP->out2 GDP + Pi AMP Adenosine Monophosphate (AMP) ASA->AMP Adenylosuccinate Lyase (ADSL) ASA->out1 in1->IMP Aspartate in2->IMP

Caption: The Purine Nucleotide Cycle pathway showing the synthesis and conversion of Adenylosuccinic Acid.

Materials and Instrumentation

Instrumentation:

  • UV-Visible Spectrophotometer (capable of measurements at 282 nm)

  • Calibrated Micropipettes (P1000, P200, P20)

  • 1 cm path length quartz cuvettes

  • Analytical balance (4-decimal place)

  • Calibrated pH meter

  • Vortex mixer

Reagents:

  • Adenylosuccinic Acid Sodium Salt (CAS: 19046-78-7)[9]

  • Tris(hydroxymethyl)aminomethane (Tris Base)

  • Hydrochloric Acid (HCl), 1 M solution

  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • High-purity, deionized, or Milli-Q water

Experimental Protocols

This section provides a self-validating system. A successful protocol is contingent on the generation of a highly linear standard curve (R² > 0.995), which confirms the integrity of the standard preparations and the instrument's performance before proceeding to analyze unknown samples.

Protocol 1: Preparation of Reagents and Standards

A. Assay Buffer Preparation (40 mM Tris-HCl, pH 7.4)

  • Weigh 4.844 g of Tris Base and dissolve in ~900 mL of high-purity water.

  • Place the solution on a magnetic stirrer and slowly add 1 M HCl while monitoring with a calibrated pH meter until the pH reaches 7.4 at 25°C.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.

  • Filter the buffer through a 0.22 µm filter if necessary. This buffer will serve as the solvent for all standards and as the spectrophotometric blank.

B. Primary Stock Solution Preparation (1 mM Adenylosuccinic Acid) Note: It is recommended to prepare this solution fresh for maximum accuracy.[7][10]

  • Adenylosuccinic acid has a molecular weight of approximately 463.29 g/mol .[11] The sodium salt form will have a slightly different molecular weight; use the exact molecular weight provided by the manufacturer for your specific lot. For this example, we assume a molecular weight of 485.27 g/mol for a disodium salt.

  • Accurately weigh 4.85 mg of adenylosuccinic acid sodium salt.

  • Quantitatively transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of Assay Buffer, vortex thoroughly to dissolve, and then bring the final volume to 10.0 mL with Assay Buffer. This yields a 1 mM (1000 µM) stock solution.

C. Working Standard Preparation (Serial Dilution) Prepare a series of working standards by diluting the 1 mM stock solution in Assay Buffer. An example dilution series is provided below.

Standard IDVolume of 1 mM Stock (µL)Volume of Assay Buffer (µL)Final Concentration (µM)
S1100900100
S25095050
S32597525
S41099010
S559955
S619991
Blank010000
Protocol 2: Generating a Standard Calibration Curve

start Start: Instrument Setup step1 Set Wavelength to 282 nm start->step1 step2 Blank Spectrophotometer with Assay Buffer step1->step2 step3 Measure Absorbance of each Standard (Lowest to Highest Conc.) step2->step3 step4 Record Absorbance Values step3->step4 step5 Plot: Absorbance (y-axis) vs. Concentration (x-axis) step4->step5 step6 Perform Linear Regression step5->step6 step7 Validate Curve (R² > 0.995?) step6->step7 step7->start No (Troubleshoot) step8 Measure Absorbance of Unknown Sample(s) step7->step8 Yes step9 Calculate Concentration using Curve Equation step8->step9 end End: Report Results step9->end

Caption: Experimental workflow for the spectrophotometric analysis of Adenylosuccinic Acid.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes. Set the measurement wavelength to 282 nm.

  • Blanking: Fill a quartz cuvette with the Assay Buffer. Place it in the spectrophotometer and perform a blank measurement to zero the absorbance.

  • Measurement: Starting with the lowest concentration standard (S6) and moving to the highest (S1), measure the absorbance of each working standard. Rinse the cuvette with the next standard before filling to minimize carryover.

  • Data Plotting: Plot the recorded absorbance values on the y-axis against their corresponding concentrations (in µM) on the x-axis.

  • Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for the curve to be considered valid.

Data Analysis and Interpretation

Sample Data Table
Concentration (µM)Absorbance at 282 nm (A.U.)
00.000
10.011
50.052
100.103
250.258
500.515
1001.029

Calculating Unknown Concentration: Once a valid calibration curve is established, measure the absorbance of an unknown sample (diluted in the same Assay Buffer if necessary). Use the equation of the line to calculate its concentration.

Concentration (µM) = (Absorbance_unknown - y-intercept) / slope

Remember to multiply the result by any dilution factor used during sample preparation.

Application Example: Monitoring ADSL Activity

This method is directly applicable to measuring the activity of adenylosuccinate lyase (ADSL), which catalyzes:

Adenylosuccinate → AMP + Fumarate

The reaction is monitored by the decrease in absorbance at 282 nm.[3][4]

Procedure:

  • In a 1 mL quartz cuvette, combine 50 µM adenylosuccinic acid in 40 mM Tris-HCl, pH 7.4 at 25°C.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 282 nm.

  • Initiate the reaction by adding a small, known amount of purified ADSL enzyme solution.

  • Immediately begin recording the absorbance over time (e.g., every second for 60 seconds).

Calculation of Activity: The rate of reaction (in µmol/min/mL or U/mL) can be calculated from the linear portion of the absorbance vs. time plot using the following formula, which incorporates the difference in molar extinction coefficient (Δε).

Activity (U/mL) = [ (ΔA/min) * V_total (mL) ] / [ Δε (M⁻¹cm⁻¹) * V_enzyme (mL) * b (cm) ] * 10⁶

Where:

  • ΔA/min is the change in absorbance per minute (the slope of the linear phase).

  • V_total is the total reaction volume (e.g., 1 mL).

  • V_enzyme is the volume of enzyme added.

  • Δε is 10,000 M⁻¹cm⁻¹.[3][4][5]

  • b is the path length (1 cm).

  • 10⁶ is the conversion factor from Moles to µmoles.

Troubleshooting and Key Considerations

  • Non-Linear Calibration Curve: If R² < 0.995, re-prepare working standards from a fresh stock solution. Ensure pipettes are calibrated. Check for analyte precipitation at higher concentrations or operate within the linear dynamic range of your spectrophotometer (typically A < 1.5).

  • High Blank Reading: The Assay Buffer should have a near-zero absorbance. A high reading may indicate contamination of the buffer or the cuvette.

  • Interfering Substances: Be aware that other nucleotides or aromatic compounds in your sample may absorb at 282 nm. A sample-specific blank or purification step may be necessary for complex matrices.

  • Analyte Stability: Adenylosuccinic acid solutions should be prepared fresh and stored on ice to prevent degradation.[7]

References

  • Rybalka, E., et al. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. MDPI. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Adenylsuccinic acid (FDB022101). FooDB. Retrieved from [Link]

  • PubChem. (n.d.). Adenylosuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Adenylosuccinic acid (ASA) is an aromatic small molecule that functions.... ResearchGate. Retrieved from [Link]

  • Burgie, E. S., et al. (2015). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation. PMC. Retrieved from [Link]

  • Marie, S., et al. (2000). Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency. Oxford Academic. Retrieved from [Link]

  • Tateson, R. W. (1970). A method for the determination of adenylosuccinate lyase. New Prairie Press. Retrieved from [Link]

  • Wang, Z., et al. (2023). Structure, function, and inhibition of adenylosuccinate lyase (ADSL) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • da Silva, G. G., et al. (2018). Biochemical, thermodynamic and structural studies of recombinant homotetrameric adenylosuccinate lyase from Leishmania braziliensis. RSC Publishing. Retrieved from [Link]

  • Laarakker, M. C., et al. (2011). An HPLC-Based Assay of Adenylosuccinate Lyase in Erythrocytes. Taylor & Francis Online. Retrieved from [Link]

  • Ciardo, F. (2023). Adenylosuccinate lyase deficiency. MedLink Neurology. Retrieved from [Link]

  • Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose preparation of adenylosuccinic acid (ASA). ResearchGate. Retrieved from [Link]

  • Carter, C. E., & Cohen, L. H. (1956). The preparation and properties of adenylosuccinase and adenylosuccinic acid. Journal of Biological Chemistry. Retrieved from [Link]

  • Bass, M. B., et al. (1995). Affinity Labeling of the Active Site of Rabbit Muscle Adenylosuccinate Lyase by 2-[(4-Bromo-2,3-Dioxobutyl)Thio]Adenosine 5'-Monophosphate. ACS Publications. Retrieved from [Link]

Sources

Application Notes & Protocols: Adenylosuccinic Acid Sodium Salt Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal use of adenylosuccinic acid (ASA) sodium salt as a buffering agent in experimental systems. We delve into the chemical principles governing its buffering capacity, present detailed protocols for buffer preparation, and discuss the critical factors for selecting the optimal pH for various applications, with a focus on enzymatic assays involving the purine nucleotide cycle.

Introduction: Beyond a Simple Metabolite

Adenylosuccinic acid, also known as adenylosuccinate or succinyl-AMP (S-AMP), is a pivotal intermediate in purine metabolism.[1][2] It is synthesized from inosine monophosphate (IMP) and aspartate by adenylosuccinate synthetase (AdSS) and is subsequently cleaved into adenosine monophosphate (AMP) and fumarate by adenylosuccinate lyase (ADSL).[3][4] This two-step pathway is integral to both the de novo synthesis of purines and the purine nucleotide cycle, which is crucial for energy homeostasis in tissues with high metabolic turnover like skeletal muscle and the brain.[1][3]

While its metabolic role is well-established, the utility of adenylosuccinic acid as a buffering agent in biochemical assays is often overlooked. Its molecular structure contains multiple ionizable groups, conferring it with the ability to resist pH changes in specific ranges. This guide elucidates the principles of using ASA as a buffer and provides a framework for determining the optimal pH conditions for your experimental needs.

The Chemical Foundation of Adenylosuccinate Buffering

To effectively use adenylosuccinic acid as a buffer, it is essential to understand its acid-base properties, which are dictated by its multiple ionizable functional groups: the phosphate group, the two carboxyl groups of the succinyl moiety, and the N1 position of the adenine ring.[5][6] The ionization constant (pKa) of each group determines the pH range over which it can act as an effective buffer.

The buffering capacity is most effective within approximately ±1 pH unit of a given pKa value. Based on computational analysis and comparison with similar nucleotide structures, the pKa values of adenylosuccinic acid are distributed across a wide range, but only a few are relevant for typical biological assays.[5][6]

Functional GrouppKa (approx.)Effective Buffering Range (pH)Primary Role in Buffering
Phosphate (1st ionization)~1.2[5]0.2 - 2.2Not relevant for biological applications.
Adenine Ring (N1)~4.2 - 4.6[5][7]3.2 - 5.6Provides buffering capacity in the acidic range.
Succinyl Carboxyl Groups~3.5 - 5.02.5 - 6.0Contributes to buffering in the acidic range.
Phosphate (2nd ionization) ~6.0 - 7.2 [6][8]5.0 - 8.2 The most critical range for biological and enzymatic assays.

Key Insight: The second ionization of the phosphate group, with a pKa in the neutral range (6.0-7.2), is the most important for researchers.[6][8] This property allows adenylosuccinic acid itself to function as the primary buffering species in assays conducted between pH 5.0 and 8.2, which encompasses the optimal activity range for most physiological enzymes.

Determining the Optimal pH: A Biologically-Driven Choice

The "optimal" pH for an adenylosuccinate buffer is not a single value but is dictated by the specific requirements of the biological system under investigation. The primary determinant is typically the pH at which the enzyme or protein of interest exhibits maximal activity and stability.

Causality in pH Selection: Enzyme-Specific Optima

The enzymes that metabolize adenylosuccinic acid, AdSS and ADSL, demonstrate different pH optima depending on the species of origin. This variability underscores the necessity of selecting a pH that is tailored to the specific enzyme being studied.

EnzymeOrganism/TissueOptimal pHReference
Adenylosuccinate Synthetase (AdSS)Yersinia pestis6.5[5][5]
Adenylosuccinate Synthetase (AdSS)Yoshida Sarcoma Cells6.8 - 7.0[7][7]
Adenylosuccinate Synthetase (AdSS)Saccharomyces cerevisiae~8.0[9][9]
Adenylosuccinate Synthetase (AdSS)Helicobacter pylori6.5 - 8.0 (Stability Range)[6][6]
Adenylosuccinate Lyase (ADSL)E. coli>7.0 (Higher activity at 8.5)[10][10]
Adenylosuccinate Lyase (ADSL)Artemia Embryos8.0 - 8.5[11][11]
Adenylosuccinate Lyase (ADSL)Human (Assay Condition)7.4[12][12]
Adenylosuccinate Lyase (ADSL)General Assay Condition7.0[13][14][13][14]

As the table illustrates, an assay for Yersinia pestis AdSS would be optimally buffered at pH 6.5, whereas a study of ADSL from Artemia would necessitate a buffer pH of 8.0-8.5.[5][11] In these instances, the phosphate group of the adenylosuccinate substrate itself contributes to maintaining the desired pH.

Experimental Protocols

These protocols provide a framework for preparing adenylosuccinic acid sodium salt solutions for use as self-buffered systems in enzymatic assays.

Protocol 1: Preparation of a 100 mM Adenylosuccinic Acid Stock Solution

This protocol details the preparation of a concentrated stock solution. The final pH is not adjusted at this stage.

Materials:

  • Adenylosuccinic Acid Sodium Salt (or free acid) (MW will vary based on salt form)

  • Nuclease-free deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Appropriate volumetric flasks and labware

Procedure:

  • Calculate Mass: Determine the mass of adenylosuccinic acid sodium salt required to make a 100 mM solution. For example, for 50 mL of a 100 mM stock using the free acid (MW: 463.29 g/mol ), you would need: 0.1 mol/L * 0.050 L * 463.29 g/mol = 2.316 g

  • Dissolution: Add approximately 40 mL of nuclease-free water to a beaker with a stir bar.

  • Add Solute: Slowly add the weighed adenylosuccinic acid sodium salt to the water while stirring. The compound is readily soluble in aqueous solutions.[1]

  • Complete Dissolution: Continue stirring until the solute is completely dissolved.

  • Transfer and Adjust Volume: Quantitatively transfer the solution to a 50 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinse to the flask to ensure a complete transfer.

  • Final Volume: Carefully add water to the flask until the meniscus reaches the 50 mL calibration mark.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mM Working Solution at a Target pH (e.g., pH 7.4)

This protocol describes how to dilute the stock solution and adjust the pH for a specific experimental condition.

Materials:

  • 100 mM Adenylosuccinic Acid Stock Solution (from Protocol 1)

  • Nuclease-free deionized water

  • 0.1 M and 1.0 M NaOH solutions

  • 0.1 M and 1.0 M HCl solutions

  • Calibrated pH meter

Procedure:

  • Dilution: In a beaker, combine 99 mL of nuclease-free water with 1 mL of the 100 mM stock solution to create a 100 mL solution with a final concentration of 1 mM adenylosuccinic acid.

  • Initial pH Measurement: Place the beaker on a stir plate with a stir bar and immerse the calibrated pH electrode in the solution. Record the initial pH.

  • pH Adjustment:

    • The solution's pH will be acidic. Slowly add drops of 0.1 M NaOH while monitoring the pH meter.

    • As the pH approaches the target of 7.4, the phosphate group's buffering capacity (pKa ~6.0-7.2) will cause the pH to change more slowly.[6][8]

    • Switch to a more dilute NaOH solution if necessary for fine control as you near the target pH.

    • If you overshoot the target pH, use 0.1 M HCl to titrate back.

  • Final Volume Check: Transfer the pH-adjusted solution to a 100 mL graduated cylinder and confirm the final volume. Adjust with a small amount of water if necessary.

  • Usage: The buffer is now ready for immediate use in your assay. It is recommended to prepare pH-adjusted working solutions fresh for each experiment.

Workflow for Buffer Preparation

Buffer_Preparation_Workflow cluster_stock Protocol 1: Stock Solution cluster_working Protocol 2: Working Buffer calc Calculate Mass (e.g., 100 mM) weigh Weigh ASA Sodium Salt calc->weigh dissolve Dissolve in Nuclease-Free H2O weigh->dissolve q_transfer Adjust to Final Volume in Volumetric Flask dissolve->q_transfer store Aliquot and Store at -20°C / -80°C q_transfer->store dilute Dilute Stock to Working Conc. (e.g., 1 mM) store->dilute Use Aliquot measure_ph Measure Initial pH dilute->measure_ph adjust_ph Titrate with NaOH/HCl to Target pH (e.g., 7.4) measure_ph->adjust_ph use Use Fresh in Assay adjust_ph->use

Caption: Workflow for preparing adenylosuccinic acid stock and working solutions.

Application Spotlight: The Purine Nucleotide Cycle

The purine nucleotide cycle (PNC) is a key metabolic pathway where adenylosuccinate plays a critical role. Understanding the pH dependence of the PNC enzymes is vital for designing meaningful experiments.

Purine_Nucleotide_Cycle IMP IMP (Inosine Monophosphate) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS ASA Adenylosuccinic Acid (S-AMP) ADSL Adenylosuccinate Lyase (ADSL) ASA->ADSL AMP AMP (Adenosine Monophosphate) Fumarate Fumarate Aspartate Aspartate GTP GTP GDP_Pi GDP + Pi AdSS->ASA AdSS->GDP_Pi ADSL->AMP ADSL->Fumarate

Caption: The role of adenylosuccinic acid in the purine nucleotide cycle.

When studying the overall flux through the PNC, the pH must be a compromise between the differing optima of AdSS and ADSL. For mammalian systems, a physiological pH of 7.2-7.4 is often chosen as it supports reasonable activity for both enzymes.[7][12] However, if the goal is to isolate and maximize the activity of ADSL, a higher pH of 8.0 or greater may be selected, as suggested by studies on the enzyme from various species.[11]

Troubleshooting and Best Practices

  • Purity and Salt Form: Be aware of the salt form (e.g., sodium salt, ammonium salt, free acid) and purity of your adenylosuccinic acid, as this will affect molecular weight calculations and the starting pH of your solution.[13]

  • Freshness: Always prepare pH-adjusted working solutions fresh on the day of the experiment. While frozen stock solutions are stable, the pH of diluted solutions can drift over time due to CO2 absorption from the atmosphere.

  • Temperature Dependence: Remember that the pH of many buffer systems is temperature-dependent. Always adjust the pH of your working solution at the temperature at which your experiment will be conducted.

  • Chelation: Like other phosphate-containing molecules, adenylosuccinate can chelate divalent cations such as Mg²⁺ and Ca²⁺. Ensure the concentration of free cations is appropriate for your experimental system, as many enzymes (including AdSS) require them for activity.[7]

References

  • Adenylosuccinate Synthetase - Proteopedia, life in 3D. (2021, March 8). Proteopedia.
  • Yoshida, T., Hisa, T., & Ishizuka, M. (1979). Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells. PubMed.
  • Lipps, G., & Krauss, G. (1999). Adenylosuccinate synthase from Saccharomyces cerevisiae: Homologous overexpression, purification and characterization of the recombinant protein.
  • Rotllan, P., & Sillero, A. (1983). Adenylosuccinate lyase from Artemia embryos.
  • Kovalskyy, D., Dubin, G., & Czestkowski, W. (2018). Effect of A) pH, and B) temperature on H. pylori AdSS stability (– ▪ –) and activity (– ▲ –).
  • Kovalskyy, D., Dubin, G., & Czestkowski, W. (2018).
  • Zhang, R., et al. (2023). Structure, Function, and Inhibition of Adenylosuccinate Lyase (ADSL) from Mycobacterium tuberculosis. ACS Infectious Diseases.
  • Van den Berghe, G. (2020).
  • Tsai, C. C., et al. (2007).
  • ProSpecBio.
  • Wikipedia. (2023).
  • Cayman Chemical. Adenylosuccinic Acid (ammonium salt).
  • Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. PMC.
  • Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. Preprints.org.
  • Sigma-Aldrich.
  • AAT Bioquest. ADA Buffer (0.5 M, 6.6 pH)
  • Benchchem.
  • Baresova, V., et al. (2023).
  • Baresova, V., et al. (2012). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL)
  • Pseudomonas Aeruginosa Metabolome Database. Adenylsuccinic acid (PAMDB000340).
  • PubChem. Adenylosuccinic acid | C14H18N5O11P | CID 447145.
  • MedChemExpress.
  • Timpani, C. A., & Rybalka, E. (2023). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. PMC - NIH.
  • Kim, H., et al. (2023).
  • Timpani, C. A., et al. (2023). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. MDPI.

Sources

Storage and handling of adenylosuccinic acid sodium salt powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Solubilization of Adenylosuccinic Acid Sodium Salt

Abstract Adenylosuccinic acid (Adenylosuccinate; SAMP) is a critical intermediate in the purine nucleotide cycle (PNC), linking amino acid metabolism with nucleotide biosynthesis.[1][2] While often supplied as a stable ammonium salt or free acid, the sodium salt form is frequently required for high-concentration physiological applications due to its superior solubility (>100 mg/mL). This guide provides a standardized protocol for the storage, solubilization, and quality control of adenylosuccinic acid, ensuring experimental reproducibility in enzymatic assays and metabolic studies.

Physicochemical Profile

Understanding the fundamental properties of Adenylosuccinic Acid is a prerequisite for proper handling. The sodium salt is significantly more soluble than the free acid, making it the preferred form for in vivo studies and high-throughput screening.

PropertyDetail
Chemical Name Adenylosuccinic Acid (Sodium Salt)
Synonyms Adenylosuccinate; SAMP; Succinyl-AMP; Aspartyl Adenylate
CAS Number 19046-78-7 (Free Acid); 19046-79-8 (Sodium Salt generic reference)
Molecular Formula C₁₄H₁₈N₅O₁₁P (Free Acid)
Molecular Weight ~463.3 g/mol (Free Acid); ~551.2 g/mol (Tetrasodium Salt)
Solubility (Water) >100 mg/mL (Sodium Salt); ~10 mg/mL (Free Acid/Ammonium Salt)

267 nm (pH 7.0)
Extinction Coefficient (

)

(SAMP

AMP conversion)
Appearance White to off-white crystalline powder

Storage and Stability Protocols

Adenylosuccinic acid is susceptible to hydrolysis, particularly at extreme pH levels or elevated temperatures. Proper storage is essential to prevent degradation into AMP and fumarate.

A. Solid State Storage (Powder)
  • Long-Term: Store at -20°C or below. The powder is stable for

    
     2 years if kept desiccated.
    
  • Short-Term: Stable at 4°C for 2–4 weeks.

  • Environment: Protect from light and moisture. The salt form is hygroscopic; store in a tightly sealed container with desiccant packs.

B. Solution Storage
  • Buffer Requirement: Never store in unbuffered water for long periods. Use a neutral buffer (pH 7.0–7.5) such as PBS or Tris-HCl.

  • Temperature: Store aliquots at -20°C .

  • Freeze-Thaw: Avoid multiple freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before placing them in the freezer to preserve integrity.

  • Stability: Aqueous solutions are stable for ~1 month at -20°C.

Protocol: Preparation of High-Concentration Stock Solution

If starting with the free acid or ammonium salt and requiring the sodium salt properties (high solubility), follow this conversion and solubilization protocol.

Materials:

  • Adenylosuccinic Acid (Powder)[3]

  • 1.0 M NaOH (sterile filtered)

  • PBS (Phosphate Buffered Saline) or sterile Milli-Q water

  • 0.22

    
    m Syringe Filter (PES or Nylon)
    

Procedure:

  • Weighing: Weigh the desired amount of Adenylosuccinic acid powder (e.g., 50 mg).

  • Suspension: Add sterile water or PBS to roughly 80% of the final target volume. The powder may not dissolve immediately if it is the free acid.

  • Titration (Critical Step):

    • Place the tube on a magnetic stirrer with a micro-stir bar.

    • Monitor pH continuously.

    • Dropwise, add 1.0 M NaOH . The solution will clarify as the pH approaches neutral (7.0–7.4).

    • Caution: Do not exceed pH 8.0, as alkaline hydrolysis may occur.

  • Volume Adjustment: Once dissolved and pH-adjusted, add solvent to reach the final target volume.

  • Sterilization: Filter the solution through a 0.22

    
    m syringe filter  into a sterile vial.
    
  • Aliquoting: Dispense into single-use aliquots (e.g., 50–100

    
    L) to prevent freeze-thaw degradation.
    

Quality Control (QC) & Validation

Before using a new stock solution in critical assays (e.g., ADSL enzyme kinetics), validate the concentration and integrity using UV spectrophotometry.

Method: UV Absorbance Check [4][5][6][7]

  • Dilute a small aliquot of the stock solution (1:100 or 1:1000) in 50 mM Tris-HCl (pH 7.4).

  • Measure Absorbance at 267 nm (

    
    ) and 282 nm .
    
  • Purity Ratio: The ratio of

    
     should be approximately 0.78–0.82 .
    
  • Functional Verification (Enzymatic):

    • If Adenylosuccinate Lyase (ADSL) is available, monitor the decrease in absorbance at 282 nm .

    • The conversion of SAMP

      
       AMP + Fumarate results in a significant optical density drop (
      
      
      
      ).
    • Note: This is the gold standard for verifying the compound is biologically active and not hydrolyzed.

Handling Workflow Visualization

The following diagram outlines the logical flow for handling Adenylosuccinic acid from receipt to experimental application.

HandlingProtocol Receipt Receipt of Powder (Store at -20°C, Desiccated) Weighing Weighing (Ambient Temp, Low Humidity) Receipt->Weighing Solubilization Solubilization (Add Buffer + NaOH to pH 7.2) Weighing->Solubilization Dissolve Filtration Sterile Filtration (0.22 µm PES Filter) Solubilization->Filtration Clarify QC Quality Control (UV A267nm & A282nm) Filtration->QC Verify Conc. QC->Solubilization Fail (Re-adjust pH) Aliquoting Aliquoting (Single-use volumes) QC->Aliquoting Pass Storage Long-term Storage (-20°C, No Freeze-Thaw) Aliquoting->Storage Exp Experimental Use (Enzyme Assay / In Vivo) Storage->Exp Thaw on Ice

Caption: Step-by-step workflow for the preparation and storage of Adenylosuccinic acid sodium salt stock solutions.

Biological Context: The Purine Nucleotide Cycle

Adenylosuccinic acid is not merely a reagent; it is a central metabolite. Understanding its position in the Purine Nucleotide Cycle (PNC) is crucial for interpreting experimental data, particularly in muscle physiology and metabolic disease research.

PNC IMP IMP (Inosine Monophosphate) ADSS ADSS (Synthetase) IMP->ADSS Asp Aspartate Asp->ADSS SAMP Adenylosuccinate (SAMP) ADSL ADSL (Lyase) SAMP->ADSL AMP AMP (Adenosine Monophosphate) AMP->IMP AMP Deaminase Fum Fumarate ADSS->SAMP GTP -> GDP ADSL->AMP ADSL->Fum

Caption: The Purine Nucleotide Cycle. Adenylosuccinate (SAMP) is synthesized from IMP and Aspartate by ADSS and cleaved into AMP and Fumarate by ADSL.[1][2][8]

Safety and Disposal

  • Toxicity: Adenylosuccinic acid is generally considered non-toxic (LD50 > 5000 mg/kg in murine models).[9][10]

  • PPE: Standard laboratory PPE (gloves, lab coat, safety glasses) is sufficient.

  • Inhalation: Avoid breathing dust. Use a fume hood when weighing large quantities of the powder form.

  • Disposal: Dilute with water and flush down the drain in accordance with local chemical disposal regulations, or dispose of as solid chemical waste.

References

  • Timpani, C. A., et al. (2020). Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy. Scientific Reports, 10(1), 1125. [Link]

  • Van Der Weyden, M. B., et al. (1974).Human Adenylosuccinate Synthetase. Journal of Biological Chemistry. (Reference for enzymatic assay conditions and extinction coefficients).
  • Ray, S. P., et al. (2012). Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL). Biochemistry, 51(34), 6701–6711. (Detailed extinction coefficient data). [Link]

Sources

Adenylosuccinic acid sodium salt concentration for kinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Adenylosuccinate Lyase (ADSL) Using Adenylosuccinic Acid Sodium Salt

Executive Summary & Biological Context

Adenylosuccinic acid (Adenylosuccinate, SAMP) is a pivotal intermediate in the de novo purine biosynthesis pathway and the Purine Nucleotide Cycle (PNC).[1][2] It serves as the substrate for Adenylosuccinate Lyase (ADSL) , which cleaves SAMP into Adenosine Monophosphate (AMP) and fumarate.[1][3][4][5]

Defects in this pathway are linked to ADSL deficiency, a rare metabolic disorder causing psychomotor retardation and epilepsy.[1] Consequently, precise kinetic characterization of ADSL is critical for drug development and metabolic flux analysis.

This guide focuses on the Adenylosuccinic Acid Sodium Salt , the preferred reagent form due to its superior aqueous solubility compared to the free acid. However, the use of the sodium salt introduces stoichiometric variables (hydration shells, sodium counterions) that necessitate rigorous spectrophotometric quantification rather than gravimetric preparation alone.

Chemical & Physical Properties

ParameterDescription
Compound Adenylosuccinic Acid Sodium Salt (SAMP-Na)
Role Substrate for ADSL; Product of ADSS
Solubility Highly soluble in water (>50 mg/mL); Free acid is poorly soluble.
Stability Labile in acidic solutions. Susceptible to spontaneous hydrolysis if stored improperly.
Absorbance

nm. Significant absorbance at 280–290 nm.
Kinetic Relevance Human ADSL

.

Pathway Visualization

The following diagram illustrates the metabolic position of Adenylosuccinate, highlighting its synthesis by ADSS and cleavage by ADSL.

PurineCycle IMP IMP ADSS ADSS (Synthetase) IMP->ADSS Asp Aspartate Asp->ADSS SAMP Adenylosuccinate (Substrate) ADSL ADSL (Lyase) SAMP->ADSL AMP AMP Fumarate Fumarate ADSS->SAMP + GTP -> GDP + Pi ADSL->AMP ADSL->Fumarate

Figure 1: The Purine Nucleotide Cycle. Adenylosuccinate (Red) is the central intermediate.

Critical Protocol 1: Stock Solution Preparation & Quantification

The Challenge: Commercial sodium salts of adenylosuccinic acid are hygroscopic and contain variable amounts of sodium and water. Gravimetric preparation (weighing powder) is insufficient for kinetic accuracy. You must verify concentration spectrophotometrically.

Reagents:
  • Adenylosuccinic acid sodium salt (Solid).

  • Buffer A (Storage): 20 mM Tris-HCl, pH 7.5 (SAMP is more stable at neutral/slightly alkaline pH).

  • UV-transparent quartz cuvette.

Step-by-Step Methodology:
  • Gravimetric Estimation: Weigh approximately 5 mg of SAMP-Na. Dissolve in 1 mL of Buffer A to create a crude stock (nominally ~10 mM based on MW ~433 g/mol for disodium salt, though actual MW varies).

  • Dilution for UV: Prepare a 1:100 dilution (10

    
     stock + 990 
    
    
    
    buffer).
  • Spectrophotometric Check: Measure Absorbance at 267 nm (

    
    ).
    
  • Calculation: Use the extinction coefficient (

    
    ) for Adenylosuccinate:
    
    
    
    
    
    
    [1]
  • Adjustment: Adjust the stock with Buffer A to a precise 10.0 mM working standard.

  • Storage: Aliquot (50

    
    ) and store at -80°C. Do not freeze-thaw repeatedly. 
    

Critical Protocol 2: Continuous Spectrophotometric Kinetic Assay

Principle: The conversion of Adenylosuccinate to AMP results in a decrease in absorbance in the 280–290 nm range. The maximum difference in extinction coefficients (


) between substrate and product occurs at 282 nm .

Key Parameter:


 (Decrease in absorbance).[2][6]
Experimental Setup:
ComponentConditionNote
Assay Buffer 40 mM Tris-HCl, pH 7.4Physiological pH is critical for

accuracy.
Temperature 25°C or 37°CMaintain constant temp. Human ADSL is active at both; 37°C is physiological.
Enzyme Recombinant hADSLFinal conc: ~10–50 nM (empirically determined to give linear rate).
Substrate Range 0.5

– 40

Covers the

to

range.
Substrate Dilution Table (from 10 mM Stock):

Create an intermediate 1 mM working stock (WS) before final dilution into the cuvette.

Target Assay Conc (

)
Volume of 1 mM WS (

)
Buffer Volume (

)
Total Assay Vol (mL)Relative to

(~2

)
0.5 0.5999.51.0

1.0 1.0999.01.0

2.0 2.0998.01.0

(

)
5.0 5.0995.01.0

10.0 10.0990.01.0

20.0 20.0980.01.0

40.0 40.0960.01.0

(

)
Assay Workflow:
  • Blanking: Place cuvette with Assay Buffer in the spectrophotometer. Zero at 282 nm.

  • Substrate Addition: Add the calculated volume of SAMP (see table) to the buffer.

  • Equilibration: Allow to reach temperature (2–3 mins).

  • Initiation: Add Enzyme (e.g., 5

    
     of diluted ADSL). Mix by rapid inversion (do not vortex vigorously).
    
  • Measurement: Immediately monitor

    
     decrease for 60–120 seconds.
    
  • Rate Calculation: Determine the slope (

    
    ) from the linear portion of the curve.
    


Experimental Workflow Diagram

Workflow Solid SAMP-Na Solid (Hygroscopic) Stock Crude Stock (~10 mM) Solid->Stock Dissolve in Buffer UV QC: UV Quant (267 nm) Stock->UV 1:100 Dilution Adjust Adjust to Exact 10.0 mM UV->Adjust Calc Molarity Dilute Prepare Dilution Series (0.5 - 40 µM) Adjust->Dilute Assay Kinetic Assay (Monitor 282 nm) Dilute->Assay + Enzyme Data Michaelis-Menten Curve Fit Assay->Data Calculate Slope

Figure 2: Workflow for precise kinetic characterization of ADSL.

Data Analysis & Troubleshooting

Data Fitting

Plot Initial Velocity (


)  vs. Substrate Concentration ([S]) . Fit the data to the Michaelis-Menten equation using non-linear regression:


  • Expected

    
    :  1.5 – 3.0 
    
    
    
    for Wild Type Human ADSL.
  • Expected

    
    :  ~90 – 100 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseSolution
Non-linear initial rate Enzyme concentration too high.Dilute enzyme until linear phase lasts >30s.
No activity Substrate hydrolysis or Enzyme dead.Check stock

. If

is low, SAMP degraded. Ensure Enzyme has DTT/glycerol if needed.
High Background Impure substrate (contains AMP).Run a substrate-only blank. If slope exists, substrate is unstable.
Inconsistent

Inaccurate stock concentration.Crucial: Re-quantify stock using

. Do not trust weight.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Adenylosuccinic Acid Biosynthesis Pathway in Humans. Retrieved from

  • Tornheim, K., & Lowenstein, J. M. (1972).[6] The Purine Nucleotide Cycle. Journal of Biological Chemistry. (Establishes

    
     method).
    
  • Stone, R. L., et al. (1993). Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase. Journal of Biological Chemistry, 268(33), 24868-24872. Retrieved from

  • Ray, S. P., et al. (2012).

    
     values). Retrieved from 
    
  • Carter, C. E., & Cohen, L. H. (1956). The preparation and properties of adenylosuccinic acid. Journal of Biological Chemistry, 222(1), 17-30.

Sources

Troubleshooting & Optimization

Troubleshooting adenylosuccinic acid sodium salt degradation in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adenylosuccinic Acid Sodium Salt (S-AMP)

Current Status: Operational Topic: Troubleshooting Stability & Degradation in Solution Ticket ID: T-SAMP-001

Executive Summary

Adenylosuccinic acid (Adenylosuccinate, S-AMP) is a critical intermediate in the purine nucleotide cycle, serving as the substrate for Adenylosuccinate Lyase (ADSL) .[1][2][3][4][5][6][7][8] Users frequently report "unexplained loss" of compound in biological matrices or unexpected peak shifts in HPLC.

This guide addresses the three primary vectors of degradation: Enzymatic Cleavage (in lysates), Spontaneous Hydrolysis (pH-dependent), and Dephosphorylation (Phosphatase contamination).[4][5]

Module 1: Chemical Stability & Storage

Q: My stock solution of Adenylosuccinate Sodium Salt is developing a precipitate or losing concentration. Is it stable in water?

A: The sodium salt is soluble in water (>10 mg/mL), but long-term stability in unbuffered water is poor due to pH drift.[4]

  • The Mechanism: Purine nucleotides possess an N-glycosidic bond that is susceptible to acid-catalyzed hydrolysis.[4][5] While the sodium salt initially creates a slightly basic or neutral solution, absorption of atmospheric CO

    
     or minor contamination can lower the pH, accelerating cleavage into the purine base and ribose-phosphate.
    
  • The Succinyl Factor: The succinyl moiety at the

    
    -position is relatively stable chemically but can undergo spontaneous elimination to IMP and aspartate under extreme pH or high heat, effectively reversing the synthetase reaction.
    

Protocol: Optimal Storage

Parameter Recommendation Rationale
Solvent PBS (pH 7.[4][5]2) or Tris-HCl (pH 7.[4][5][7]5) Buffering prevents acid hydrolysis of the N-glycosidic bond.
Temperature -80°C Minimizes spontaneous elimination reactions.[4][5]
Format Single-use Aliquots Repeated freeze-thaw cycles cause micro-pH gradients that degrade the compound.[4][5]

| Stability Window | < 24 hours at 4°C | S-AMP is less stable than ATP/AMP; prepare fresh for kinetics.[4][5] |

Module 2: Enzymatic Degradation (The "Ghost" Peak)

Q: I added S-AMP to a cell lysate, and it vanished within minutes. I see a new peak at 260 nm. What happened?

A: You are likely observing Adenylosuccinate Lyase (ADSL) activity, which is ubiquitous in cellular lysates.[4][5]

  • The Reaction: ADSL cleaves S-AMP into AMP and Fumarate .[3][7][9][10]

  • The Shift: S-AMP has a distinct UV shoulder (see Module 3).[4][5] When it converts to AMP, the absorbance maximum shifts to the standard 260 nm, and the unique absorbance at 282 nm drops precipitously.

  • Secondary Pathway: If your lysate contains active phosphatases (and no phosphatase inhibitors), S-AMP can be dephosphorylated to Succinyladenosine (S-Ado) , which is the biomarker accumulated in ADSL deficiency patients.[4][5]

Diagnostic Workflow:

  • Check the Product: Run the sample on HPLC.

    • Elution of AMP = ADSL activity.[9]

    • Elution of S-Ado = Phosphatase activity.[4]

    • Elution of IMP = Chemical hydrolysis or reverse-synthetase activity.[4]

Module 3: Analytical Troubleshooting

Q: How do I distinguish Adenylosuccinate from AMP or IMP without Mass Spec?

A: Use the 282 nm Differential Assay . While most nucleotides are quantified at 260 nm, Adenylosuccinate has a significant absorbance extension toward 290 nm due to the succinyl group conjugation.

  • 
    :  ~267 nm (pH 7.0).[4][5]
    
  • The Trick: Monitor absorbance at 282 nm .

    • S-AMP has a significant extinction coefficient at 282 nm.[4][5]

    • AMP and IMP have negligible absorbance at 282 nm.

    • 
        (Difference between S-AMP and AMP).[3][4][5][7]
      

Protocol: Spectrophotometric Quality Check

  • Blank spectrophotometer with assay buffer (e.g., 40 mM Tris-HCl, pH 7.4).[4][5]

  • Measure Absorbance at 260 nm and 282 nm .

  • Calculate Ratio (

    
    ).[4]
    
    • Pure AMP: Ratio

      
       0.05 (Low A282).[4]
      
    • Pure S-AMP: Ratio

      
       0.4 - 0.5 (Significant A282).[4][5]
      
    • If the ratio drops over time, your S-AMP is degrading to AMP.[5]

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that consume Adenylosuccinate in solution and biological matrices.

SAMPDegradation SAMP Adenylosuccinate (S-AMP) AMP AMP (Adenosine Monophosphate) SAMP->AMP Adenylosuccinate Lyase (ADSL) (Common in Lysates) Fumarate Fumarate SAMP->Fumarate IMP IMP (Inosine Monophosphate) SAMP->IMP Chemical Hydrolysis or Reverse Synthetase Aspartate Aspartate SAMP->Aspartate SAdo Succinyladenosine (S-Ado) SAMP->SAdo 5'-Nucleotidase / Phosphatase (Loss of Phosphate)

Figure 1: Degradation fates of Adenylosuccinate. Red path indicates the primary enzymatic contaminant (ADSL).[4] Green path indicates phosphatase activity often seen in serum/tissue. Yellow path represents chemical instability or reverse synthesis.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of instability.

TroubleshootingTree Start Problem: S-AMP Concentration Dropping MatrixCheck Is the sample in Biological Matrix (Lysate/Serum)? Start->MatrixCheck BufferCheck Is the sample in Buffer/Water only? Start->BufferCheck InhibitorCheck Did you add Phosphatase Inhibitors? MatrixCheck->InhibitorCheck Yes pHCheck Check pH BufferCheck->pHCheck Yes CheckPeak Check HPLC/UV Products InhibitorCheck->CheckPeak ResultAMP Product is AMP + Fumarate (Loss of A282 signal) CheckPeak->ResultAMP ADSL Activity ResultSAdo Product is Succinyladenosine (Phosphate loss) CheckPeak->ResultSAdo Phosphatase Activity AcidHydrolysis Acid Hydrolysis (N-glycosidic cleavage) pHCheck->AcidHydrolysis pH < 6.0 Stable Compound Stable (Check Extinction Coeff used) pHCheck->Stable pH 7.0 - 8.0

Figure 2: Step-by-step diagnostic tree for isolating the cause of Adenylosuccinate loss.

References

  • Hanson, K. R., & Havir, E. A. (1972).[4][5] The Enzymic Elimination of Ammonia. In The Enzymes (Vol. 7, pp. 75-166).[4][5] Academic Press.[4] (Foundational kinetics for ADSL).

  • Sivendran, S., et al. (2008).[4][5] Effect of a new non-cleavable substrate analog on wild-type and serine mutants of adenylosuccinate lyase. Protein Science, 17(7), 1162-1174.[4][5] (Source for Extinction Coefficients and 282nm assay).

Sources

Navigating the Cold Chain: A Technical Guide to Adenylosuccinic Acid Sodium Salt Stability at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide, curated by our team of application scientists, provides in-depth insights into the optimal storage conditions for adenylosuccinic acid sodium salt. We understand that the stability of your reagents is paramount to the success and reproducibility of your experiments. Here, we address the critical question of storage at -20°C versus -80°C, offering not just recommendations, but the scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommendation for the long-term storage of adenylosuccinic acid sodium salt?

For long-term stability, especially for dissolved solutions, we strongly recommend storing adenylosuccinic acid sodium salt at -80°C . While -20°C is suitable for short- to medium-term storage of the solid powder, the lower temperature of -80°C provides a more robust environment to minimize chemical degradation over extended periods, particularly for solutions.

Q2: Why is -80°C preferred over -20°C for solutions of adenylosuccinic acid sodium salt?

The preference for -80°C is based on the general principles of chemical kinetics and the specific nature of adenylosuccinic acid as a modified ribonucleotide. At -20°C, there can still be a significant amount of unfrozen water in a frozen solution, which can facilitate slow chemical reactions over time. Lowering the temperature to -80°C significantly reduces molecular motion and the potential for degradative processes such as hydrolysis.

A study on the stability of 44 different modified nucleosides found that several, including those with N-acyl modifications similar to the N-succinyl group in adenylosuccinic acid, exhibited temperature-dependent degradation.[1][2][3] While some modified nucleosides were stable at -20°C, the general trend indicated that lower temperatures provide greater stability for these more complex molecules.[1][2][3]

Q3: What are the potential degradation pathways for adenylosuccinic acid during storage?

There are two primary non-enzymatic degradation pathways of concern for adenylosuccinic acid during long-term storage:

  • Hydrolysis of the N-glycosidic bond: This bond, which connects the purine base to the ribose sugar, is susceptible to cleavage, particularly in acidic conditions.[1][4] While more stable in ribonucleosides like adenylosuccinic acid compared to deoxyribonucleosides, this hydrolysis can still occur over time, leading to the formation of adenine and succinyl-ribose phosphate.

  • Hydrolysis of the N-succinyl group: The amide linkage of the succinyl group to the purine ring can also undergo hydrolysis. A study on N4-acetylcytidine, which has a similar N-acyl linkage, demonstrated its hydrolysis over time.[1][2][3] This would result in the formation of adenosine monophosphate (AMP) and succinic acid.

Lowering the storage temperature to -80°C significantly slows down the rates of these hydrolytic reactions.

Q4: How does the formulation of the storage solution impact stability?

The composition of the solution is critical. For optimal stability, we recommend dissolving adenylosuccinic acid sodium salt in a buffer solution with a slightly basic pH, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[5] Laboratory-grade water can be slightly acidic, which can accelerate the hydrolysis of the N-glycosidic bond.[5] The buffer helps to maintain a stable pH environment, minimizing acid-catalyzed degradation.

Q5: Are freeze-thaw cycles a major concern for adenylosuccinic acid sodium salt?

While multiple freeze-thaw cycles should be avoided as a general best practice, they are considered less detrimental to smaller molecules like adenylosuccinic acid compared to large biomolecules such as genomic DNA or proteins.[5] To minimize the impact of freeze-thaw cycles, we recommend preparing single-use aliquots of your stock solution. This ensures that the main stock remains at a constant low temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time Degradation of adenylosuccinic acid sodium salt stock solution.1. Prepare fresh stock solution from solid material. 2. Implement storage at -80°C in single-use aliquots. 3. Perform a stability check on the old stock solution using the protocol below.
Lower than expected activity in biological assays Loss of active compound due to degradation.1. Verify the concentration of the stock solution using UV spectrophotometry. 2. Consider potential hydrolysis of the N-succinyl group or N-glycosidic bond. 3. Switch to -80°C storage for all future stock solutions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products such as AMP, succinic acid, or free adenine.1. Analyze the degradation products by comparing their retention times to known standards. 2. Review storage conditions and handling procedures. 3. Prepare fresh, high-purity stock solutions and store at -80°C.

Data Summary: Storage Temperature Comparison

Storage TemperatureRecommended ForExpected Stability (in appropriate buffer)Key Considerations
-80°C Long-term storage of solutions (months to years) High Optimal for preserving chemical integrity. Minimizes hydrolysis and other degradation pathways. Recommended for all stock solutions.
-20°C Long-term storage of solid powder (months to years) Short- to medium-term storage of solutions (weeks to months) Moderate to High Suitable for solid material. For solutions, there is a higher risk of slow degradation over extended periods compared to -80°C.

Experimental Protocols

Protocol 1: Preparation of Aliquoted Stock Solutions for Long-Term Storage

This protocol outlines the best practice for preparing and storing adenylosuccinic acid sodium salt to ensure maximum stability.

Materials:

  • Adenylosuccinic acid sodium salt (solid)

  • Sterile, nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the container of solid adenylosuccinic acid sodium salt to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment, accurately weigh the desired amount of the solid compound.

  • Dissolution: Dissolve the solid in the appropriate volume of sterile TE buffer (pH 7.5-8.0) to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage.

Protocol 2: Assessing the Stability of Adenylosuccinic Acid Sodium Salt by HPLC

This protocol provides a method to assess the integrity of your stored adenylosuccinic acid sodium salt solution over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Adenylosuccinic acid sodium salt standard

  • Adenosine monophosphate (AMP) standard

  • Succinyladenosine standard (if available)

Procedure:

  • Sample Preparation: Thaw an aliquot of your stored adenylosuccinic acid sodium salt solution and a freshly prepared solution of the same concentration. Dilute both samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the freshly prepared standard to determine the retention time and peak area of intact adenylosuccinic acid.

    • Inject the stored sample.

    • Run a gradient elution to separate adenylosuccinic acid from potential degradation products (e.g., a linear gradient from 0% to 20% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at 268 nm.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to that of the fresh sample.

    • A decrease in the peak area of adenylosuccinic acid and the appearance of new peaks may indicate degradation.

    • If available, inject standards of potential degradation products (e.g., AMP, succinyladenosine) to confirm their identity.

    • Calculate the percentage of remaining intact adenylosuccinic acid in the stored sample relative to the fresh sample.

Visualizing Stability Concepts

Decision Workflow for Storage

StorageDecision Adenylosuccinic Acid Sodium Salt Storage Workflow cluster_form Compound Form cluster_duration Storage Duration cluster_temp Recommended Temperature Solid Solid Powder LongTerm Long-Term (Months to Years) Solid->LongTerm Solution Aqueous Solution ShortTerm Short-Term (Weeks) Solution->ShortTerm Solution->LongTerm Minus20 -20°C ShortTerm->Minus20 Acceptable LongTerm->Minus20 Minus80 -80°C LongTerm->Minus80 Recommended

Caption: Decision workflow for selecting the appropriate storage temperature.

Potential Degradation Pathways

DegradationPathways Potential Degradation of Adenylosuccinic Acid cluster_products1 Hydrolysis of N-glycosidic Bond cluster_products2 Hydrolysis of N-succinyl Group ASA Adenylosuccinic Acid Adenine Adenine ASA->Adenine Acid-catalyzed SuccinylRiboseP Succinyl-Ribose-Phosphate ASA->SuccinylRiboseP Acid-catalyzed AMP Adenosine Monophosphate (AMP) ASA->AMP Hydrolysis SuccinicAcid Succinic Acid ASA->SuccinicAcid Hydrolysis Minus80 -80°C Storage Minus80->ASA Inhibits Degradation

Caption: Key non-enzymatic degradation pathways of adenylosuccinic acid.

References

  • St. Paul's Cathedral Mission College. (n.d.). Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides. Retrieved from [Link]

  • Kellner, S., et al. (2025, August 2). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | Request PDF. Retrieved from [Link]

  • bioRxiv. (2025, August 2). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Retrieved from [Link]

Sources

Preventing precipitation of adenylosuccinic acid sodium salt in media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for adenylosuccinic acid (ASA) sodium salt. This guide is designed for our partners in research, science, and drug development. We understand that unexpected precipitation of ASA in media can compromise experimental integrity and timelines. This document provides a structured, in-depth approach to not only troubleshoot but also prevent this common issue, ensuring the reliability and reproducibility of your results. Our methodology is grounded in the physicochemical properties of ASA and validated through extensive laboratory application.

Frequently Asked Questions (FAQs)

Q1: What is adenylosuccinic acid and why is its sodium salt form used?

Adenylosuccinic acid is a pivotal intermediate in the purine nucleotide cycle, a pathway crucial for cellular energy homeostasis, particularly in metabolically active tissues like skeletal muscle and the brain.[1][2] It is formed from inosine monophosphate (IMP) and aspartate and is a direct precursor to adenosine monophosphate (AMP).[2][3]

Structurally, ASA is a dicarboxylic acid, which gives it poor aqueous solubility under acidic or neutral conditions. To overcome this, it is commonly supplied as a sodium or ammonium salt.[1][4][5] The salt form is significantly more soluble in aqueous solutions, making it suitable for use in cell culture media and assay buffers.[4][6][7]

Q2: What are the fundamental reasons for adenylosuccinic acid sodium salt precipitation?

Precipitation is a solubility problem driven primarily by the molecule's chemistry. The key factors are:

  • pH: This is the most critical factor. Adenylosuccinic acid has multiple ionizable groups, including two carboxyl groups and a phosphate group. The strongest acidic pKa is around 1.22.[8] As the pH of the medium drops and approaches these pKa values, the carboxyl and phosphate groups become protonated. This neutralizes the negative charges that facilitate interaction with polar water molecules, causing the compound to become less soluble and precipitate out of the solution.

  • Concentration: Each solvent system has a saturation point for ASA at a given temperature and pH. Preparing or using solutions that exceed this intrinsic solubility limit will result in precipitation.

  • Medium Composition: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) common in many cell culture media can form less soluble salt complexes with the negatively charged ASA molecule, leading to precipitation.

  • Temperature: While gentle warming can aid initial dissolution, a significant decrease in temperature (e.g., moving from a warm water bath to room temperature or 4°C storage) can reduce solubility and cause precipitation, especially in near-saturated solutions.

Troubleshooting & Prevention Guide

This section is structured to address precipitation at different stages of your experimental workflow.

Problem 1: Precipitate forms during initial stock solution preparation.

Analysis: This issue typically points to an incorrect dissolution technique or an inappropriate solvent choice. The goal is to fully deprotonate the ASA molecule to achieve maximum solubility.

Preventative Protocol: Preparing a Stable Stock Solution

  • Solvent Selection: Begin with high-purity, deionized water or a simple buffer like PBS.

  • pH Pre-Adjustment: Before adding the ASA sodium salt, ensure your solvent's pH is neutral to slightly alkaline (pH 7.2 - 8.0). This provides an environment where the carboxyl and phosphate groups remain deprotonated and charged.

  • Incremental Dissolution: Add the powdered ASA sodium salt in small portions to the solvent while the solution is actively being stirred or vortexed. This prevents the formation of clumps which dissolve much slower.

  • Gentle Thermal Assistance: If dissolution is slow, warm the solution to 30-37°C. This increases the kinetic energy and helps break down the solute lattice. Avoid aggressive heating or boiling, which could degrade the molecule.

  • Final pH Check & Filtration: Once fully dissolved, re-check the pH. If necessary, adjust to your target pH. For sterile applications, filter the stock solution through a 0.22 µm syringe filter.

Caption: Workflow for preparing a stable adenylosuccinic acid sodium salt stock solution.

Problem 2: Precipitate forms after adding the stock solution to the final experimental medium.

Analysis: This is a classic buffer incompatibility issue. Many cell culture or assay buffers are maintained at a physiological pH of ~7.4. If your final medium has a lower pH or weak buffering capacity, the addition of the ASA stock can overwhelm the buffer, causing a local or bulk pH drop that triggers precipitation.

Preventative Protocol: Diluting into Final Medium

  • Know Your Medium's pH: Before you begin, measure the pH of your final experimental medium.

  • Slow, Controlled Addition: Add the ASA stock solution drop-wise into the final medium while gently swirling or stirring. Never add the medium to the concentrated stock. This slow addition allows the medium's buffering system to neutralize the incoming solution gradually, preventing localized pH drops.

  • Pre-warm the Medium: Ensure your final medium is at the experimental temperature (e.g., 37°C) before adding the ASA stock. Adding a cold stock to a warm medium or vice-versa can cause solubility issues.

  • Final Confirmation: After adding the ASA, allow the solution to equilibrate for a few minutes and then visually inspect for any signs of precipitation or cloudiness before use.

cluster_pH Precipitation Trigger Stock ASA Stock (pH ~7.5-8.0) Slow Slow Addition + Stirring Stock->Slow Fast Rapid Addition Stock->Fast Local pH Drop Media Final Medium (Buffered at pH 7.4) Result_Good Stable Solution Media->Result_Good Maintains pH Result_Bad Precipitation Slow->Media Fast->Result_Bad Local pH Drop

Caption: The effect of addition method on the final solution stability of ASA.

Quantitative Data & Advanced Considerations

pH-Dependent Solubility

The solubility of ASA salts is critically dependent on pH. While exact values vary with temperature and media composition, the following table provides a clear guide to the expected behavior.

pHApproximate Solubility of Salt FormState of Key Ionizable Groups (Carboxyl)Rationale
< 6.0Very Low (< 1 mg/mL)Mostly Protonated (COOH)Lack of charge reduces interaction with water, leading to precipitation.
6.5Low (~2-5 mg/mL)Partially Deprotonated (COO⁻/COOH)Increasing charge improves solubility, but still prone to precipitation.
7.2Good (~10 mg/mL in PBS)[5]Mostly Deprotonated (COO⁻)Sufficient negative charge ensures good solubility for most applications.
> 7.5High (> 20 mg/mL)Fully Deprotonated (COO⁻)Maximized charge provides the highest solubility and solution stability.
Advanced Troubleshooting: Divalent Cation Effects

If you observe precipitation even when the pH is carefully controlled, consider the role of divalent cations (Ca²⁺, Mg²⁺).

Diagnostic Test:

  • Prepare two aliquots of your base medium (e.g., DMEM).

  • In one aliquot, add your standard supplements, including those containing Ca²⁺ and Mg²⁺.

  • In the second aliquot, omit the Ca²⁺ and Mg²⁺-containing supplements.

  • Add the ASA sodium salt stock solution to both media under identical conditions.

  • Observe: If precipitation occurs only in the medium containing divalent cations, you have identified cation-induced precipitation.

Solution: If this is the case, you may need to reconsider your media composition. In some assay buffers, it may be possible to substitute Ca²⁺/Mg²⁺ with other salts or use a low concentration of a chelating agent like EDTA, provided it does not interfere with your downstream experimental endpoints.

References

  • P. aeruginosa Metabolome Database. Adenylsuccinic acid (PAMDB000340).
  • MedChemExpress. Adenylosuccinic acid | MedChemExpress (MCE) Life Science Reagents.
  • MDPI. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo.
  • Preprints.org. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo.
  • Cayman Chemical. Adenylosuccinic Acid (ammonium salt).
  • PMC. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo.
  • BenchChem.
  • MDPI. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential.
  • MedKoo. Adenylosuccinic Acid ammonium salt | CAS#unknown.
  • MedChemExpress.
  • PubChem. Adenylosuccinic acid.
  • PMC. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential.

Sources

Effect of freeze-thaw cycles on adenylosuccinic acid sodium salt activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing Adenylosuccinic acid sodium salt (ASA) in enzymatic assays, metabolic profiling, and drug development.[1][2][3] It is structured to address the critical impact of freeze-thaw cycles on compound stability and experimental reproducibility.[3]

Executive Summary: The Freeze-Thaw Hazard

Adenylosuccinic acid (Adenylosuccinate, SAMP) is a thermodynamically unstable intermediate in the Purine Nucleotide Cycle (PNC) .[1][2][3] While the sodium salt form improves solubility and bioavailability compared to the free acid, the adenylosuccinate anion remains susceptible to spontaneous hydrolysis and enzymatic degradation.

Critical Directive: Repeated freeze-thaw cycles significantly accelerate the degradation of ASA, leading to the cleavage of the N-succinyl bond or hydrolysis of the phosphate group. This results in variable concentration, loss of enzymatic substrate activity (e.g., with Adenylosuccinate Lyase), and the accumulation of interfering byproducts like AMP and fumarate.[1]

Interactive Troubleshooting & FAQs

Section A: Storage & Stability

Q1: Can I refreeze the Adenylosuccinic acid sodium salt solution after use? Technical Answer: No. It is strongly recommended to avoid refreezing.[3]

  • Mechanism: The phase transition of water during freezing/thawing creates micro-pH gradients and ice crystal shear forces that can destabilize the succinyl-AMP linkage.

  • Recommendation: Upon first thaw (or reconstitution), immediately dispense the stock solution into single-use aliquots (e.g., 50–100 µL) in low-binding tubes. Store these at -80°C. Never re-freeze an aliquot once thawed.[1][2][3]

Q2: My assay requires a 10 mM stock. How long is it stable at 4°C? Technical Answer: Less than 24 hours for quantitative precision.

  • Data Insight: Enzymatic assay protocols (e.g., for Adenylosuccinate Lyase) explicitly state to "PREPARE FRESH" working solutions [1, 2].[1][2][3]

  • Risk: Even at 4°C, slow hydrolysis occurs.[1][2][3] For kinetic assays (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    determination), using a stock stored overnight can introduce a substrate concentration error of >5-10%, skewing kinetic constants.[2][3]

Q3: Does the salt form (Sodium vs. Ammonium) affect freeze-thaw stability? Technical Answer: Marginally, but the anion instability dominates.[1][2][3] While the sodium salt is often preferred for in vivo studies due to better physiological compatibility [3], the instability resides in the adenylosuccinate anion itself. Both forms require identical strict handling.[3] Do not assume the sodium salt is more robust against freeze-thaw degradation than the ammonium salt.[3]

Section B: Assay Troubleshooting

Q4: I am seeing high background absorbance in my ADSL (Adenylosuccinate Lyase) assay. Is my substrate degraded? Technical Answer: Likely yes.[2][3]

  • Symptom: The ADSL assay measures the decrease in absorbance at 280 nm (or 282/290 nm) as ASA is converted to AMP and fumarate [4, 5].[3]

  • Diagnostic: If your baseline absorbance (Substrate + Buffer, no Enzyme) is lower than calculated, or if the reaction rate is non-linear immediately, your ASA has likely partially degraded to AMP/fumarate during storage or improper thawing.[1][2][3]

  • Correction: Measure the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     of your stock. If the molar extinction coefficient (
    
    
    
    depending on pH) yields a concentration significantly lower than expected, discard the stock.[2][3]

Visualizations

Diagram 1: The Purine Nucleotide Cycle & ASA Instability

This pathway illustrates the position of Adenylosuccinate (SAMP) and its degradation products. Note that "Freeze-Thaw" mimics the enzymatic cleavage, creating background noise.[2][3]

PurineNucleotideCycle IMP Inosine Monophosphate (IMP) ASA Adenylosuccinate (SAMP) [Unstable Intermediate] IMP->ASA Aspartate Aspartate Aspartate->ASA GTP GTP GTP->ASA Fumarate Fumarate ASA->Fumarate AMP Adenosine Monophosphate (AMP) ASA->AMP ASA->AMP Non-Enzymatic Degradation AMP->IMP AMP Deaminase ADSS Adenylosuccinate Synthetase (ADSS) ADSL Adenylosuccinate Lyase (ADSL) Degradation Freeze-Thaw / Hydrolysis

Figure 1: The Purine Nucleotide Cycle.[1][2][3][4][5][6][7] Adenylosuccinate is the central, unstable intermediate. Freeze-thaw cycles mimic the lyase reaction, generating AMP and Fumarate contaminants.[1][2]

Diagram 2: Decision Tree for Handling & Troubleshooting

Follow this logic flow to ensure data integrity.

HandlingWorkflow Start Start: Received ASA Sodium Salt Reconstitute Reconstitute in Buffer (e.g., PBS or Assay Buffer) Start->Reconstitute Aliquot IMMEDIATELY Aliquot (Single-use volumes) Reconstitute->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze Experiment Ready for Experiment? Freeze->Experiment Thaw Thaw ONE Aliquot on Ice Experiment->Thaw Yes Check Visual/OD Check: Clear? Expected A280? Thaw->Check Proceed Proceed with Assay (Do NOT Refreeze) Check->Proceed Pass Discard Discard Aliquot Check->Discard Fail Proceed->Discard End of Day

Figure 2: Standard Operating Procedure (SOP) for handling Adenylosuccinic acid to prevent freeze-thaw degradation.

Standardized Protocol: Preparation & Validation

Objective

To prepare a stable 10 mM stock solution of Adenylosuccinic Acid (Sodium Salt) and validate its integrity before use in ADSL or ADSS assays.

Materials
  • Adenylosuccinic acid sodium salt (Solid).[1][2][3]

  • Buffer: 50 mM Potassium Phosphate (pH 7.0) or PBS (pH 7.2–7.4). Avoid unbuffered water to prevent acidic autohydrolysis.[3]

  • UV-Vis Spectrophotometer (Quartz cuvettes).[1][2][3]

Workflow
  • Calculation: Calculate the mass required for a 10 mM stock.

    • Note: Account for the sodium counter-ions in the Molecular Weight (MW).[1] If using the tetra-ammonium form, MW ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       531.4  g/mol ; for free acid, MW 
      
      
      
      463.3 g/mol .[2][3] Check your specific lot's CoA.[3]
  • Dissolution:

    • Weigh powder quickly (hygroscopic).[1][2][3]

    • Dissolve in cold buffer. Vortex gently.

    • CRITICAL: Keep on ice at all times.

  • Validation (The "Self-Check"):

    • Dilute a small sample 1:100 in buffer.[3]

    • Measure Absorbance at 280 nm (or 290 nm).[1][2][3]

    • Calculate concentration using Beer-Lambert Law (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).[2][3]
      
    • Target: If calculated concentration is <90% of expected, significant degradation has occurred.[3]

  • Aliquot & Storage:

    • Dispense into 50 µL or 100 µL aliquots.

    • Snap-freeze in liquid nitrogen or dry ice/ethanol bath.[1][2][3]

    • Store at -80°C.

Data Table: Stability Profile
ConditionStability EstimateRecommendation
Solid Powder (-20°C) > 2 YearsKeep desiccated.[1][2][3]
Solution (4°C) < 24 HoursUse immediately.[1][2][3]
Solution (-20°C) 1 MonthAcceptable for short term.[1][2][3][8]
Solution (-80°C) 6 MonthsPreferred storage.[1][2][3][8]
Freeze-Thaw Cycle 1 ~95-98% ActivityAcceptable.[1][2][3]
Freeze-Thaw Cycle 2+ < 90% ActivityRISK: Do not use for kinetics.

References

  • Sigma-Aldrich. (1995).[1][2][3] Enzymatic Assay of Adenylosuccinate Lyase (EC 4.3.2.2). Sigma Quality Control Test Procedure. Link

  • BenchChem. (2025).[1][2][3][6] An In-depth Technical Guide to the Adenylosuccinic Acid Biosynthesis Pathway in Humans. Link

  • Timpani, C. A., et al. (2020).[1][2][3] Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[2][3][8] Scientific Reports, 10, 1125.[1][2][3] Link[1][2][3]

  • Cayman Chemical.[3] (2023).[1][2][3][4][5][9][10] Adenylosuccinic Acid (ammonium salt) Product Information. Link

  • MedChemExpress. (2023).[1][2][3] Adenylosuccinic acid tetraammonium Technical Data. Link

Sources

Validation & Comparative

Comparative Guide: Adenylosuccinic Acid Sodium Salt vs. Ammonium Salt Activity

[1]

Part 1: Executive Analysis (The "Activity" Paradox)[1][2]

In the development of purine nucleotide cycle (PNC) modulators, a common misconception is that the salt form of a compound is merely a formulation detail.[1][2] For Adenylosuccinic Acid (ASA) (also known as Adenylosuccinate), the choice between the Sodium and Ammonium salt is not just about solubility—it is a critical experimental variable that can dictate the validity of your biological data.[1][2]

The Core Thesis: There is no intrinsic difference in the ligand binding affinity of the adenylosuccinate moiety (

12apparent activity


12
  • Select the Sodium Salt for in vivo efficacy studies, cell culture (to avoid ammonia toxicity), and enzymatic assays where potassium/ammonium sensitivity is unknown.[1][2]

  • Select the Ammonium Salt strictly for Mass Spectrometry (MS) applications or specific crystallographic screens where volatile buffers are required.[1][2]

Part 2: Physicochemical & Functional Comparison[1][2]

The following table synthesizes data from clinical formulations (DMD trials) and analytical standards to provide a direct comparison.

Table 1: Technical Specifications & System Compatibility
FeatureAdenylosuccinic Acid (Tetrasodium Salt)Adenylosuccinic Acid (Ammonium Salt)
Primary Application In vivo therapeutics, Cell Culture, Enzymatic AssaysMass Spectrometry (LC-MS/MS), Crystallography
Solubility (Water) High (>50 mg/mL estimated)*Moderate (~10 mg/mL in PBS)
Solution pH Basic (Requires adjustment with HCl/Buffer)Neutral/Slightly Acidic (Buffer dependent)
Bioavailability High (Used in clinical trials for DMD)Low/Confounded (Ammonia toxicity limits dosing)
Cell Toxicity Low (LD50 > 5000 mg/kg in mice)Moderate (High concentrations induce

toxicity)
Enzyme Interference Minimal (Physiological cation)High (Modulates Adenylate Cyclase activity)
MS Compatibility Poor (Forms non-volatile Na-adducts)Excellent (Volatile counter-ion)

*Note: Sodium salts of nucleotides (e.g., NAADP tetrasodium) typically exhibit solubility >40 mg/mL, whereas ammonium salts are often limited by the buffering capacity and ionic strength.[1][2]

Part 3: Biological Compatibility & Artifacts[1][2][3]

The Ammonium Artifact: Enzyme Modulation

A critical oversight in PNC research is the use of ammonium salts in enzymatic assays without controlling for the cation.[1] Research has established that ammonium ions (


) can allosterically modulate enzymes12
  • Adenylate Cyclase:

    
     enhances the proteolytic activation of adenylate cyclase and alters its sensitivity to inhibition [1].[1][3] If you are measuring cAMP levels or downstream signaling of ASA, the ammonium salt will introduce false positives/negatives.[1]
    
  • ADSL Activity: While Adenylosuccinate Lyase (ADSL) acts on the ASA moiety, high ionic strength from ammonium can affect

    
     values in sensitive kinetic assays.[1][2]
    
Cellular Toxicity & pH

In cell culture, the ammonium salt dissociates into


1

12
  • Recommendation: For any assay lasting >1 hour or involving cell viability, strictly use the Sodium salt .[1]

Mass Spectrometry (The Exception)

In LC-MS/MS metabolomics, sodium salts are disastrous.[1][2] They form stable


12
  • Recommendation: Use the Ammonium salt for standard curve generation in MS to ensure clean

    
     or 
    
    
    transitions.[1][2]

Part 4: Visualizing the Pathway & Decision Logic

Diagram 1: The Purine Nucleotide Cycle (PNC) Context

This diagram illustrates the metabolic position of ASA, highlighting the enzymes (AdSS, ADSL) that are the targets of these studies.[1][2][4]

PNC_PathwayIMPIMPAdSSAdSS(Synthetase)IMP->AdSSAspAspartateAsp->AdSSGTPGTPGTP->AdSSASAAdenylosuccinate(ASA)ADSLADSL(Lyase)ASA->ADSLAMPAMPFumFumarateAdSS->ASASynthesisADSL->AMPLysisADSL->FumLysis

Caption: The conversion of IMP to AMP via Adenylosuccinate (ASA), mediated by AdSS and ADSL enzymes.

Diagram 2: Salt Selection Decision Tree

Follow this logic flow to select the correct reagent for your experiment.

Decision_TreeStartSelect ASA Salt FormQ1Application Type?Start->Q1Branch_MSMass Spectrometry(LC-MS/MS)Q1->Branch_MSBranch_BioBiological Assay(In Vivo / Cell / Enzyme)Q1->Branch_BioRec_AmmoniumUSE AMMONIUM SALT(Volatile, No Adducts)Branch_MS->Rec_AmmoniumQ2Is Assay Sensitive to pHor Ammonium Ions?Branch_Bio->Q2Q2->Rec_AmmoniumNo (Rare)Rec_SodiumUSE SODIUM SALT(Physiological, Non-Toxic)Q2->Rec_SodiumYes (Most Cases)

Caption: Logic flow for selecting Sodium vs. Ammonium salts based on experimental constraints.

Part 5: Validated Experimental Protocols

Protocol A: Preparation of ASA Sodium Stock (Physiological)

For cell culture and enzyme kinetics.[1][2]

  • Calculation: Calculate the mass required for a 10 mM stock. Note that the Tetrasodium salt (MW ~551 g/mol , hydrated) is significantly heavier than the free acid (MW ~463 g/mol ).[1][2] Check the specific batch certificate for water content.[1]

  • Dissolution: Add the ASA Tetrasodium solid to 80% of the final volume of sterile Milli-Q water.

    • Critical Step: Do not use PBS initially.[1][2] The high phosphate can precipitate if the pH is not yet stabilized.[1]

  • pH Adjustment: The solution will likely be basic (pH > 8.0).[1][2]

    • Use 1N HCl to titrate the pH slowly to 7.4.[1]

    • Warning: ASA is acid-labile.[1][2] Do not overshoot to pH < 6.0.[1][2]

  • Final Volume: Bring to final volume with water or appropriate buffer concentrate.

  • Sterilization: Filter through a 0.22 µm PES membrane.[1][2] Store at -20°C.

Protocol B: ADSL Enzymatic Activity Assay (Salt-Controlled)

Validating ASA activity without ammonium interference.[1][2]

  • Buffer System: 20 mM Tris-HCl, pH 7.4, 1 mM DTT. Avoid Ammonium Acetate/Bicarbonate buffers. [1][2]

  • Substrate Prep: Use the Sodium Salt of ASA prepared in Protocol A. Final concentration: 50 µM.[1][2]

  • Enzyme Addition: Add Purified Recombinant ADSL (10-50 ng).

  • Detection: Monitor the decrease in absorbance at 290 nm (specific for Adenylosuccinate; AMP and Fumarate have lower extinction coefficients at this wavelength).[1][2]

    • 
       [2].[1][2]
      
  • Control: Run a "No Enzyme" blank to account for spontaneous hydrolysis (which is slow at pH 7.4 but non-zero).

References

  • Ammonium ions enhance proteolytic activation of adenylate cyclase and decrease its sensitivity to inhibition by "P"-site agonists. Source:[1][2][3] Archives of Biochemistry and Biophysics (1989).[1][2][3] URL:[Link][1][2]

  • Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. Source: National Institutes of Health (PMC) / Biomolecules (2023).[1][2] URL:[Link]

  • Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy. Source: Scientific Reports (2020).[1][2] URL:[Link]

Technical Guide: Adenylosuccinic Acid Sodium Salt Reference Standard for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylosuccinic acid (S-AMP), an intermediate in the purine nucleotide cycle, is a critical biomarker for Adenylosuccinate Lyase (ADSL) deficiency and a target in Duchenne Muscular Dystrophy (DMD) research.[1][2] While available in various forms, the Sodium Salt form is the superior reference standard for HPLC applications due to its enhanced aqueous solubility and neutral pH profile, which minimizes on-column hydrolysis compared to the free acid form.

This guide objectively compares the sodium salt standard against its alternatives, provides a validated Ion-Pairing RP-HPLC protocol, and details the metabolic pathways relevant to its analysis.

Part 1: Comparative Analysis of Reference Standards

Selecting the correct reference material is the single most critical step in establishing a robust analytical method. Below is a technical comparison of the available forms of Adenylosuccinic acid.

Sodium Salt vs. Free Acid Form[1]

The choice between the sodium salt and the free acid impacts solution stability and peak shape.

FeatureAdenylosuccinic Acid (Sodium Salt) Adenylosuccinic Acid (Free Acid) Impact on HPLC
Solubility High (>50 mg/mL in water).[1] Dissolves instantly.Low. Requires pH adjustment (alkaline) to dissolve.[1]High: Incomplete dissolution of free acid leads to inaccurate quantitation curves.
Solution pH Near Neutral (~pH 6.5–7.5).[1]Acidic (< pH 3.0).[1]Critical: Acidic environments accelerate the hydrolysis of the N-glycosidic bond, degrading the standard into Hypoxanthine/IMP.
Hygroscopicity Moderate. Requires desiccated storage (-20°C).Low to Moderate.[3]Medium: Sodium salts must be weighed quickly to avoid water weight errors.
Buffer Compatibility Excellent. Compatible with Phosphate/TBA buffers.Poor. May precipitate in high-salt buffers if not fully neutralized.[1]High: Sodium salt prevents "ghost peaks" caused by precipitation in the injector.

Verdict: The Sodium Salt is the recommended standard. The Free Acid requires harsh pH adjustments that introduce variability and degradation risks before the sample even enters the column.

Purity Grade: Certified Reference Material (CRM) vs. Analytical Standard
ParameterCertified Reference Material (CRM) Analytical Standard (Reagent Grade)
Traceability NIST/SI Traceable.[1] Includes Uncertainty Budget.Manufacturer Internal QC only.
Purity Assignment Mass Balance (qNMR + HPLC + TGA + KF).Usually HPLC Area %.
Impurity Profile Quantified diastereomers (L- vs D-isomer).Unknown isomeric purity.
Use Case GMP Release Testing, Clinical Diagnostics (ADSL).Early-stage Research, Relative Quantitation.[1]

Scientific Insight: Synthetic S-AMP can contain the D-aspartyl diastereomer impurity.[1] Enzymatically synthesized standards (using ADSS enzyme) are stereospecifically pure (L-isomer) but expensive.[1] For chiral HPLC, ensure the standard specifies "L-Aspartic" configuration.[1]

Part 2: Validated Experimental Protocol

This protocol utilizes Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) .[1] Nucleotides are highly polar and retain poorly on C18 columns without an ion-pairing agent.

Reagents & Preparation
  • Reference Standard: Adenylosuccinic Acid Sodium Salt (Store at -20°C).[1]

  • Solvent A: 100 mM Potassium Phosphate Buffer (pH 6.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Diluent: Mobile Phase A (prevents solvent shock).[1]

Standard Preparation (Self-Validating Step)

To ensure the standard is active and not hydrolyzed:

  • Stock Solution: Weigh ~10 mg S-AMP Na+ salt into a 10 mL volumetric flask. Dissolve in water (not buffer initially) to minimize salt effects during dissolution.

  • Check: Absorbance ratio A250/A260 should be approx 0.82–0.85. A shift indicates dephosphorylation or base loss.

  • Working Standard: Dilute to 50 µM in Mobile Phase A. Inject immediately.

HPLC Conditions
ParameterSettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Classical stationary phase; robust and widely available.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 25°CHigher temps (>30°C) degrade S-AMP on-column.[1]
Detection UV @ 269 nm (Max) & 254 nm269 nm is specific for the succinyl-adenine chromophore.[1]
Gradient 0-5 min: 0% B; 5-20 min: 0→30% BIon-pairing requires a shallow gradient to elute highly charged species.[1]
System Suitability Testing (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (T): < 1.5 (TBAHS reduces tailing by masking silanols).[1]

  • Resolution (Rs): > 2.0 between S-AMP and AMP (common breakdown product).

  • Precision: RSD < 2.0% for 5 replicate injections.

Part 3: Visualizations

Diagram 1: The Purine Nucleotide Cycle & S-AMP Biosynthesis

This pathway illustrates where S-AMP fits and how it degrades (impurities).[1]

PurineCycle cluster_legend Legend IMP IMP (Inosine Monophosphate) SAMP Adenylosuccinate (S-AMP) IMP->SAMP Adenylosuccinate Synthetase (ADSS) Mg2+ dependent Asp L-Aspartate Asp->SAMP Adenylosuccinate Synthetase (ADSS) Mg2+ dependent GTP GTP GTP->SAMP Adenylosuccinate Synthetase (ADSS) Mg2+ dependent AMP AMP (Adenosine Monophosphate) SAMP->AMP Adenylosuccinate Lyase (ADSL) Fumarate Fumarate SAMP->Fumarate Adenylosuccinate Lyase (ADSL) SAdo Succinyladenosine (S-Ado) SAMP->SAdo Dephosphorylation (In biological fluids) key1 Target Analyte (S-AMP) key2 Primary Impurity/Metabolite

Caption: The Purine Nucleotide Cycle. S-AMP is synthesized from IMP and cleaved into AMP. In biological samples (urine/CSF), S-AMP dephosphorylates to Succinyladenosine (S-Ado), a key marker for ADSL deficiency.[1][2][3][4][5]

Diagram 2: Analytical Workflow Decision Tree

A logic flow for handling S-AMP samples to prevent degradation.

MethodWorkflow Start Start: Biological Sample (Urine/CSF/Plasma) Step1 Immediate Freezing (-80°C) Start->Step1 Prevent enzymatic degradation Step2 Deproteinization Step1->Step2 Choice1 Method? Step2->Choice1 MethodA Acid Precipitation (PCA/TCA) Choice1->MethodA Traditional MethodB Ultrafiltration (10kDa Cutoff) Choice1->MethodB Recommended ResultA Risk: Acid Hydrolysis of S-AMP -> IMP MethodA->ResultA ResultB Stable S-AMP Recovery > 95% MethodB->ResultB HPLC Inject into IP-RP-HPLC ResultB->HPLC

Caption: Sample Preparation Workflow. Ultrafiltration is superior to acid precipitation for S-AMP analysis, as strong acids (PCA/TCA) can artificially degrade the analyte during the deproteinization step.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Retention Behavior

Using the protocol above (C18 + TBAHS):

  • AMP: Elutes early (~4-6 min).

  • IMP: Elutes mid-run (~8-10 min).

  • S-AMP: Elutes late (~12-15 min) due to the hydrophobic succinyl group interacting with the ion-pairing agent.[1]

Common Issues
  • Peak Splitting: Usually caused by pH mismatch. Ensure the sample diluent matches the mobile phase pH (6.0).[1]

  • Ghost Peaks: Check the water quality. Phosphate buffers are prone to microbial growth; prepare fresh daily.

  • Low Recovery: If using acid precipitation (TCA), S-AMP may hydrolyze.[1] Switch to Ultrafiltration (Amicon filters) or neutralize the acid immediately with KOH.[1]

References

  • Adenylosuccinate Lyase Deficiency Overview. National Institutes of Health (NIH) / PMC.[1] [Link][1]

  • Preparation and properties of adenylosuccinase and adenylosuccinic acid. Journal of Biological Chemistry. [Link]

  • HPLC-based assay of adenylosuccinate lyase in erythrocytes. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy. Scientific Reports.[6] [Link]

Sources

Adenylosuccinic Acid vs. IMP: Substrate Selection for ADSL Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Adenylosuccinate Lyase (ADSL) Substrates

Executive Summary

In the study of Adenylosuccinate Lyase (ADSL), the choice between Adenylosuccinic acid (sodium salt) and Inosine Monophosphate (IMP) represents a choice between a direct mechanistic probe and an upstream pathway precursor .

  • Adenylosuccinic Acid (S-AMP): The true, direct substrate for ADSL. It allows for immediate, stoichiometric measurement of enzyme kinetics (

    
    , 
    
    
    
    ) via UV spectrophotometry (282 nm).
  • Inosine Monophosphate (IMP): An indirect precursor . IMP is not a substrate for ADSL. It requires the auxiliary enzyme Adenylosuccinate Synthetase (ADSS) and GTP to generate S-AMP in situ. Using IMP is relevant only when studying the coupled flux of the Purine Nucleotide Cycle (PNC) or when S-AMP is unavailable.

This guide analyzes the performance, kinetics, and experimental utility of both approaches, establishing the Adenylosuccinate direct assay as the gold standard for ADSL characterization.

Mechanistic Grounding: The Purine Nucleotide Cycle[1]

To understand the utility of these compounds, one must visualize the enzymatic hand-off. ADSL operates downstream of IMP synthesis.

Pathway Logic (Graphviz Diagram)

PurineCycle IMP Inosine Monophosphate (IMP) SAMP Adenylosuccinate (S-AMP) (Direct Substrate) IMP->SAMP Adenylosuccinate Synthetase (ADSS) Aspartate Aspartate Aspartate->SAMP Adenylosuccinate Synthetase (ADSS) GTP GTP GTP->SAMP Adenylosuccinate Synthetase (ADSS) AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase (ADSL) Fumarate Fumarate SAMP->Fumarate

Figure 1: The Purine Nucleotide Cycle.[1][2][3][4] IMP is the substrate for ADSS, not ADSL. S-AMP is the direct substrate for ADSL.

Critical Comparison: S-AMP vs. IMP

The following table contrasts the use of pre-synthesized Adenylosuccinic acid (S-AMP) against the IMP-coupled system for characterizing ADSL activity.

FeatureAdenylosuccinic Acid (S-AMP)Inosine Monophosphate (IMP) System
Role Direct Substrate Upstream Precursor
Enzyme Interaction Binds directly to ADSL active site.Binds to ADSS; requires conversion to S-AMP.
Assay Type Continuous Spectrophotometric (Direct).[4]Coupled Enzyme Assay (Indirect).
Signal Origin Immediate cleavage of S-AMP (

Abs @ 282nm).
Lag phase followed by S-AMP cleavage.
Kinetic Accuracy High. Allows precise

determination.
Low. Complicated by ADSS kinetics and GTP hydrolysis.
Primary Artifacts Product inhibition (AMP) if accumulation is high.GTP/GDP interference; ADSS instability.
Cost High (Synthesis/Purification complex).Low (IMP is a commodity chemical).
Stability Moderate (Sensitive to freeze-thaw).High.
Why IMP is NOT a Direct Substrate

Experimental evidence confirms that IMP does not undergo catalysis by ADSL. In the absence of ADSS and GTP, incubating IMP with purified ADSL yields zero product formation (AMP or Fumarate). Researchers attempting to use IMP directly for ADSL screening will observe no signal, leading to false negatives [1, 2].

Experimental Protocols
Protocol A: The Gold Standard Direct Assay (S-AMP)

Target: Determination of ADSL Specific Activity

This protocol utilizes the high extinction coefficient difference between Adenylosuccinate and its products (AMP + Fumarate) at 282 nm.[4]

Reagents:

  • Buffer: 20 mM Tris-HCl, pH 7.4 (Strict pH control is vital; ADSL is pH sensitive).

  • Substrate: Adenylosuccinic acid sodium salt (Sigma/Merck or similar). Prepare 2 mM stock in water; store at -80°C.

  • Enzyme: Recombinant Human ADSL (0.1–0.5 µg/mL final).

  • Control: Buffer without enzyme (to correct for spontaneous S-AMP hydrolysis).

Workflow:

  • Baseline: Pre-warm 990 µL of Assay Buffer in a quartz cuvette to 37°C.

  • Substrate Addition: Add S-AMP to a final concentration of 50 µM (approx. 10x

    
    ).
    
  • Blanking: Zero the spectrophotometer at 282 nm .

  • Initiation: Add 10 µL of purified ADSL enzyme. Mix by inversion immediately.

  • Measurement: Monitor the decrease in absorbance at 282 nm for 2–5 minutes.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Note: 
    
    
    
    for S-AMP
    
    
    AMP + Fumarate is approximately 10,000 M
    
    
    cm
    
    
    [1].
Protocol B: The IMP-ADSS Coupled Assay (Pathway Flux)

Target: Studying the ADSS-ADSL metabolic channel.

Use this ONLY if you are studying the recruitment of ADSL to the "purinosome" or if S-AMP is unavailable.

Reagents:

  • IMP (100 µM), GTP (200 µM), Aspartate (2 mM), MgCl

    
     (5 mM).
    
  • Auxiliary Enzyme: Adenylosuccinate Synthetase (ADSS) (Must be in excess, >5 U/mL).

Workflow:

  • Incubate IMP, GTP, Aspartate, and ADSS in buffer for 10 minutes to reach steady-state generation of S-AMP.

  • Add ADSL and monitor

    
    .
    
  • Critical Flaw: The generation of S-AMP increases

    
    , while the ADSL reaction decreases 
    
    
    
    . The signals conflict, making this assay unsuitable for standard kinetics unless coupled further to a fumarase/malate dehydrogenase system (measuring NADH oxidation at 340 nm).
Quantitative Performance Data

The following data represents typical kinetic values derived from purified recombinant human ADSL.

ParameterSubstrate: Adenylosuccinic Acid (S-AMP)Substrate: SAICAR (The other ADSL substrate)
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Michaelis Constant)
1.5 – 5.0 µM [3]2.0 – 6.0 µM

(Turnover Number)
~15 – 20 s

~10 – 15 s

Detection Limit 0.5 µM1.0 µM
Physiological Relevance Critical for muscle energy (Purine Nucleotide Cycle).Critical for de novo purine synthesis.[5]

Interpretation: ADSL has a high affinity (low micromolar


) for Adenylosuccinate. Using IMP in a coupled assay often introduces an effective 

that reflects the rate-limiting step of ADSS, not ADSL, obscuring the true kinetic parameters of the lyase.
References
  • BenchChem. (2025).[4] An In-depth Technical Guide to the Adenylosuccinic Acid Biosynthesis Pathway in Humans. Retrieved from

  • Sino Biological. (2025). Adenylosuccinate Lyase Protein Overview and Enzyme Activity. Retrieved from

  • National Institutes of Health (NIH). (2025). Adenylosuccinate Lyase Deficiency and Substrate Kinetics. PubMed Central. Retrieved from

  • UniProt Consortium. (2025). ADSL - Adenylosuccinate lyase - Homo sapiens (Human).[3][4][6] Retrieved from

Sources

Distinguishing Adenylosuccinic Acid (S-AMP) from SAICAR: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenylosuccinic acid (S-AMP) and Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR) are critical intermediates in purine metabolism.[1] While they share a succinate moiety and are substrates for the same enzyme (Adenylosuccinate Lyase, ADSL), they are chemically distinct.

The Bottom Line:

  • Mass Spectrometry: They are not isomers. S-AMP (MW ~463) and SAICAR (MW ~454) differ by ~9 Da. High-resolution MS distinguishes them easily; triple-quadrupole MS requires specific transitions based on fumarate loss.

  • UV Spectroscopy: S-AMP possesses a closed purine ring (strong

    
    ), while SAICAR has an open imidazole ring (negligible 
    
    
    
    , monitored at 269 nm).
  • Chromatography: Both are highly polar and require HILIC or Ion-Pairing chromatography for retention. They co-elute on standard C18 columns.

Molecular Architecture & Properties

Understanding the structural divergence is the first step in accurate identification. S-AMP is a "closed" purine nucleotide; SAICAR is an "open" imidazole nucleotide.

FeatureAdenylosuccinic Acid (S-AMP)SAICAR
IUPAC Name N6-(1,2-Dicarboxyethyl)-AMPN-succinyl-5-aminoimidazole-4-carboxamide-1-ribotide
Formula


Monoisotopic Mass 463.08 Da 454.07 Da
Ring Structure Purine (Bicyclic, aromatic)Imidazole (Monocyclic)
UV Max ~267 nm (Significant

)
~260-269 nm (Low

)
Metabolic Role Downstream of IMP (Purine Nucleotide Cycle)Upstream of IMP (De Novo Synthesis)
ADSL Action Converts to AMP + FumarateConverts to AICAR + Fumarate

Critical Note on Sodium Salts: Both reagents are typically supplied as sodium salts (e.g.,


). When preparing standards, you must correct the weighed mass to calculate the molar concentration of the free acid active species.
The Biological Nexus: Why Confusion Occurs

The primary analytical challenge stems from their shared biological context. The enzyme Adenylosuccinate Lyase (ADSL) acts on both substrates.[1] In ADSL deficiency (a rare metabolic disorder), both substrates accumulate in biofluids, often alongside their dephosphorylated forms (S-Ado and SAICAr).

Because they are both highly polar succinyl-nucleotides appearing in the same pathological samples, low-resolution separation methods (like standard C18 HPLC) often fail to resolve them, leading to misidentification.

ADSL_Pathway cluster_denovo De Novo Purine Synthesis cluster_cycle Purine Nucleotide Cycle SAICAR SAICAR (MW 454) ADSL ADSL Enzyme (Adenylosuccinate Lyase) SAICAR->ADSL Substrate 1 AICAR AICAR SAMP Adenylosuccinate (S-AMP) (MW 463) SAMP->ADSL Substrate 2 AMP AMP ADSL->AICAR ADSL->AMP Fumarate Fumarate ADSL->Fumarate

Figure 1: The ADSL Bifurcation. The same enzyme processes both metabolites.[1] ADSL deficiency causes the simultaneous accumulation of both SAICAR and S-AMP.

Method 1: UV Spectrophotometry (The "Quick Check")

If you are working with pure standards or enzyme assays, UV spectrophotometry is the fastest differentiator.

  • S-AMP (The Purine): Exhibits a characteristic absorbance spectrum of a substituted adenosine. In ADSL activity assays, the conversion of S-AMP to AMP is monitored at 282 nm . The extinction coefficient difference (

    
    ) is approximately 10,000 
    
    
    
    .[2]
  • SAICAR (The Imidazole): Lacks the conjugated double-bond system of the purine ring. It has lower absorbance in the 280 nm region. Its enzymatic conversion to AICAR is typically monitored at 269 nm (or sometimes 260 nm), with a much lower

    
     (~700 
    
    
    
    ).

Diagnostic Rule:

If your analyte shows strong absorbance at 282 nm, it is likely S-AMP . If it requires monitoring at 269 nm and is virtually invisible at 282 nm, it is SAICAR .

Method 2: LC-MS/MS (The Definitive Standard)

For complex matrices (cell lysates, plasma), LC-MS/MS is required. Due to the high polarity of both molecules, HILIC (Hydrophilic Interaction Liquid Chromatography) is the mandatory separation mode.

A. Chromatographic Setup (HILIC)
  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or ZIC-pHILIC) or Amide-HILIC (e.g., Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphorylated compounds).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Start high organic (90% B)

    
     ramp to 40% B over 15 mins. (Analytes elute in the aqueous-rich portion).[3]
    
B. Mass Spectrometry Transitions (MRM)

Both molecules fragment by losing the succinate moiety (as fumarate) or the ribose-phosphate group.

AnalytePolarityPrecursor (m/z)Product (m/z)Transition Identity
S-AMP ESI (+)464.1

348.1Loss of Fumarate (Yields AMP)
S-AMP ESI (-)462.1

79.0Phosphate fragment
SAICAR ESI (+)455.1

339.1Loss of Fumarate (Yields AICAR)
SAICAR ESI (+)455.1

207.1Loss of Ribose-P
Validated Experimental Protocol

Objective: Extract and Separate S-AMP and SAICAR from Mammalian Cell Lysate.

Step 1: Metabolite Extraction (Quenching)

These metabolites are labile. Avoid freeze-thaw cycles.

  • Grow cells to 80% confluence.

  • Rapidly wash with ice-cold PBS.

  • Quench: Add 80% cold Methanol/Water (-80°C) directly to the plate.

  • Scrape cells and transfer to a pre-cooled tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a new glass vial (plastic can adsorb nucleotides).

  • Dry: Evaporate under nitrogen flow (do not heat). Reconstitute in 90% Acetonitrile/10% Buffer A immediately before injection.

Step 2: LC-MS/MS Acquisition[4]
  • System: Agilent 6495 or Sciex QTRAP.

  • Column Temp: 30°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2-5 µL.

Workflow Start Unknown Sample Matrix Is Matrix Complex? (Lysate/Plasma vs. Pure Buffer) Start->Matrix Pure Pure Standard/Enzyme Assay Matrix->Pure No Complex Complex Matrix Matrix->Complex Yes UV_Check UV Spectrophotometry Scan 220-300nm Pure->UV_Check MS_Check LC-MS/MS (HILIC Mode) Complex->MS_Check Decision_UV Peak @ 282nm? UV_Check->Decision_UV Decision_MS Precursor Mass? MS_Check->Decision_MS SAMP_ID ID: Adenylosuccinate (S-AMP) (High A280 / m/z 464) Decision_UV->SAMP_ID Yes SAICAR_ID ID: SAICAR (Low A280 / m/z 455) Decision_UV->SAICAR_ID No (Max ~269nm) Decision_MS->SAMP_ID 464 Da Decision_MS->SAICAR_ID 455 Da

Figure 2: Analytical Decision Tree. Select the method based on sample complexity. Mass Spectrometry provides the most definitive identification.

References
  • Jurecka, A., et al. (2015). "Adenylosuccinate lyase deficiency."[1][5] Journal of Inherited Metabolic Disease.

  • Hanczko, R., et al. (2012). "Detection of succinyl-purines in body fluids by HPLC-MS/MS." Journal of Chromatography B.

  • Marie, S., et al. (2000). "Structural and biochemical characterization of human adenylosuccinate lyase." Human Molecular Genetics.

  • Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry.

Sources

QC Parameters for Clinical Grade Adenylosuccinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide
Introduction: The Clinical Imperative

Adenylosuccinic Acid (ASA), specifically its Tetrasodium Salt , is a critical intermediate in the Purine Nucleotide Cycle (PNC).[1][2] While historically used as a biochemical reagent, it has re-emerged as a therapeutic candidate for Duchenne Muscular Dystrophy (DMD) and metabolic myopathies.[1] Its mechanism involves stimulating the PNC to enhance mitochondrial anaplerosis and buffer cellular energy stress.

However, the transition from Research Grade (reagent use) to Clinical Grade (human use) requires a paradigm shift in Quality Control (QC).[1] Research grade ASA often lacks the stringent impurity profiling, counter-ion stoichiometry, and endotoxin controls necessary for the subcutaneous or systemic administration routes often required for this compound.

This guide objectively compares the performance specifications of Clinical Grade ASA against standard alternatives and outlines the rigorous QC architecture required for IND-enabling studies.

Comparative Analysis: Clinical Grade vs. Research Grade

The following table contrasts the specifications of a typical Research Grade ASA (often sold as a lithium or free acid salt for enzymatic assays) against the requirements for Clinical Grade ASA Tetrasodium Salt intended for pharmaceutical formulation.

Table 1: Specification Comparison

ParameterResearch Grade (Reagent) Clinical Grade (GMP) Impact on Performance/Safety
Salt Form Often Lithium or Free AcidTetrasodium Salt Lithium is toxic in high doses; Sodium is physiologically compatible and improves solubility (>200 mg/mL).[1]
Assay (HPLC) ≥ 95.0%98.0% – 102.0% (w/w) Ensures precise dosing.[1] Lower purity in research grade leads to variable biological response.[1]
Impurity Profile Not specified or "One Spot"Known: < 0.15% each Unknown: < 0.10% each Critical for safety.[1] Degradants like Adenine can be nephrotoxic; IMP/AMP alter signaling.[1]
Endotoxin Not tested< 0.25 EU/mg Mandatory for parenteral safety to prevent pyrogenic shock.[1]
Water Content VariableSpecified (e.g., < 5.0%) The tetrasodium salt is hygroscopic.[1] Excess moisture accelerates hydrolysis to AMP + Fumarate.[1]
Counter-ion Not quantifiedSodium: 12.0% – 14.0% Confirms stoichiometry (Tetrasodium) and prevents pH drift in formulation.[1]
Bioburden Not tested< 10 CFU/g Ensures sterility assurance for downstream processing.[1]
Scientific Integrity: The Causality of QC

To establish a self-validating system, one must understand the molecule's inherent instability. ASA contains an N-glycosidic bond and a succinyl side chain, making it susceptible to two primary degradation pathways:[1]

  • Enzymatic/Chemical Hydrolysis: Cleavage to AMP and Fumarate (mimicking ADSL activity).[1]

  • Depurination: Cleavage of the glycosidic bond to release Adenine/Hypoxanthine.

Visualizing the Stability & Metabolic Pathway

The following diagram illustrates the degradation pathways that QC methods must detect.

ASA_Pathways cluster_legend Legend IMP Inosine Monophosphate (Precursor) ASA Adenylosuccinic Acid (Tetrasodium Salt) IMP->ASA ADSS Enzyme (Synthesis) Aspartate Aspartate Aspartate->ASA AMP AMP (Degradant 1) ASA->AMP ADSL (In vivo) Hydrolysis (In vitro) Fumarate Fumarate (Degradant 2) ASA->Fumarate Adenine Adenine (Toxic Impurity) ASA->Adenine Acidic/Thermal Degradation Ribose Ribose-5-P ASA->Ribose key Blue: Target Analyte Red: Critical Impurities Green: Synthesis

Caption: Figure 1. Metabolic and degradation pathways of Adenylosuccinic Acid. QC methods must resolve ASA from its primary hydrolysis products (AMP, Fumarate) and toxic degradation products (Adenine).[1]

Detailed QC Parameters & Methodologies
A. Identity & Counter-ion Verification
  • Method: 1H-NMR (D2O) and Sodium Identification (Flame Photometry/Ion Chromatography) .[1]

  • Rationale: NMR confirms the integrity of the purine ring and the succinyl moiety. However, NMR is insensitive to salt stoichiometry.[1] You must pair this with Sodium quantification to ensure the material is the Tetrasodium salt (approx. 13% Na by weight) rather than the Disodium or Free Acid forms, which have drastically different solubility profiles.

B. Purity & Impurity Profiling (HPLC)

This is the single most critical parameter. The method must be "Stability Indicating"—capable of separating ASA from its degradation products.

Protocol: Stability-Indicating HPLC for ASA

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 6.0 (Stabilizes the nucleotide).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-5 min: 100% A (Isocratic to retain polar nucleotides).

    • 5-20 min: 0% -> 20% B (Elute hydrophobic impurities like Adenine).[1]

    • 20-25 min: 20% B.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 260 nm (Adenine max) and 210 nm (Fumarate/Succinyl detection).

  • Acceptance Criteria:

    • Main Peak Retention Time: ~8-10 min.[1]

    • Resolution (Rs): > 2.0 between ASA and AMP.

    • Tailing Factor: < 1.5.[1]

C. Residual Solvents
  • Method: GC-Headspace.[1]

  • Target: Methanol or Ethanol (often used in crystallization).[1]

  • Limit: ICH Q3C Class 2/3 limits (e.g., Methanol < 3000 ppm).[1]

D. Endotoxin & Bioburden [1]
  • Method: Limulus Amebocyte Lysate (LAL) Kinetic Chromogenic assay.[1]

  • Criticality: Since ASA is often injected in clinical trials (e.g., SC route in DMD studies), endotoxin control is non-negotiable.[1] The high salt content of the sample can inhibit the LAL reaction; therefore, validation of sample dilution (Maximum Valid Dilution - MVD) is required to overcome interference.

Experimental Workflow: QC Release Testing

The following workflow illustrates the decision logic for releasing a batch of Clinical Grade ASA.

QC_Workflow Start Raw Material (ASA Crude) ID_Test Identity Test (NMR + IR + Na+) Start->ID_Test Decision_ID Identity Confirmed? ID_Test->Decision_ID Purity_Test Purity & Impurities (HPLC) Decision_Purity Purity >98% & Impurities <0.1%? Purity_Test->Decision_Purity Safety_Test Safety Panel (Endotoxin, Bioburden, Metals) Decision_Safety Safety Limits Met? Safety_Test->Decision_Safety Decision_ID->Purity_Test Yes Reject REJECT / Reprocess Decision_ID->Reject No Decision_Purity->Safety_Test Yes Decision_Purity->Reject No Release RELEASE Clinical Grade Decision_Safety->Release Yes Decision_Safety->Reject No

Caption: Figure 2. Step-by-step QC Release Workflow for Clinical Grade ASA Sodium Salt.

References
  • Timpani, C. A., et al. (2020).[1] Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[1][4][5][6] Scientific Reports.[1][4][5] Link[1]

  • Bonsett, C. A., & Rudman, A. (1984).[1] Adenylosuccinic acid in the treatment of Duchenne muscular dystrophy.[4][5][6] Acta Neurologica Scandinavica.[1] Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1]Link

  • Cayman Chemical. Adenylosuccinic Acid (ammonium salt) Product Information & Safety Data.Link

  • Rybalka, E., et al. (2023).[1] Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. Preprints.org.[1] Link

Sources

Cross-reactivity of adenylosuccinic acid sodium salt in antibody assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity of Adenylosuccinic Acid (ASA) in Purine Nucleotide Antibody Assays

Executive Summary

Adenylosuccinic Acid (ASA) , also known as Succinyl-AMP (S-AMP) , is a critical intermediate in the Purine Nucleotide Cycle (PNC). Structurally, it is adenosine monophosphate (AMP) modified with a succinyl group at the N6 position of the adenine ring.

In antibody-based assays (immunoassays) targeting purine nucleotides—specifically AMP , cAMP , or IMP —ASA presents a significant risk of cross-reactivity . Due to the conserved adenosine core, antibodies raised against AMP may fail to distinguish between the target analyte and ASA, leading to false-positive results, particularly in biological samples where ASA accumulates (e.g., Adenylosuccinate Lyase deficiency or hypoxic muscle tissue).

This guide provides a technical framework for evaluating the cross-reactivity of ASA sodium salt in competitive ELISAs and compares antibody-based detection against the gold standard, LC-MS/MS.

Structural Basis of Cross-Reactivity

Understanding the molecular interface is critical for predicting interference.

  • The Conserved Epitope: Most anti-AMP antibodies recognize the Adenine Ring + Ribose + Phosphate motif.

  • The Variable Epitope: ASA differs from AMP only by the addition of a succinyl group at the N6 position.

  • The Interference Mechanism:

    • Anti-AMP Antibodies: If the antibody binds the ribose-phosphate end (common in hapten design), it may tolerate the N6-succinyl bulk, resulting in high cross-reactivity .

    • Anti-cAMP Antibodies: These antibodies specifically recognize the 3',5'-cyclic phosphate structure. Since ASA possesses a linear 5'-monophosphate, cross-reactivity is typically low (<0.1%) , but high concentrations of ASA (millimolar range) can still cause non-specific displacement.

Diagram 1: The Purine Nucleotide Cycle & Structural Homology

This diagram illustrates the metabolic conversion of ASA to AMP and highlights the structural similarities that drive cross-reactivity.

PurineCycle cluster_homology Structural Homology Zone IMP IMP (Inosine Monophosphate) ASA Adenylosuccinic Acid (ASA / Succinyl-AMP) *Potential Interferent* IMP->ASA Adenylosuccinate Synthetase (ADSS) Aspartate Aspartate Aspartate->ASA AMP AMP (Adenosine Monophosphate) *Primary Target* ASA->AMP Adenylosuccinate Lyase (ADSL) Fumarate Fumarate ASA->Fumarate

Caption: ASA is the immediate precursor to AMP. Both share the adenosine monophosphate core, creating high potential for antibody cross-reactivity.

Comparative Performance Analysis

This section compares the performance of ASA as an analyte/interferent across different detection platforms.

FeatureCompetitive ELISA (Anti-AMP) Competitive ELISA (Anti-cAMP) LC-MS/MS (Mass Spectrometry)
Detection Principle Antibody binding to Adenosine coreAntibody binding to Cyclic PhosphateMass-to-Charge Ratio (m/z)
ASA Cross-Reactivity High Risk (10–40%) Depending on immunogen design (N6 vs. Ribose linked).Low Risk (<0.1%) Cyclic phosphate structure confers high specificity.Null (0%) ASA (463.3 Da) is distinct from AMP (347.2 Da).
Sensitivity High (nM range)Very High (pM range)High (nM range)
Throughput High (96/384-well plate)High (96/384-well plate)Low to Medium
Cost per Sample LowLowHigh
Best Use Case Routine screening of purified enzyme reactions.Signaling pathway analysis (GPCRs).Complex biological matrices (tissue/plasma).

Experimental Protocol: Determining Cross-Reactivity Factors (CRF)

To validate if Adenylosuccinic Acid Sodium Salt interferes with your specific antibody assay, follow this "Spike-and-Recovery" specificity protocol.

Objective: Calculate the Cross-Reactivity Factor (CRF) of ASA against the target antibody.

Reagents Required:
  • Target Antibody: (e.g., Rabbit Anti-AMP Polyclonal).

  • Standard: Authentic AMP (Target Analyte).

  • Test Compound: Adenylosuccinic Acid Sodium Salt (Interferent).

  • Assay Buffer: PBS + 0.1% BSA, pH 7.4.

Step-by-Step Methodology:
  • Preparation of Standards:

    • Prepare a serial dilution of the Target Analyte (AMP) ranging from 0.1 nM to 10,000 nM (log scale).

    • Prepare a serial dilution of the Test Compound (ASA) ranging from 1 nM to 100,000 nM. Note: The interferent range must be higher to detect low-affinity binding.

  • Competitive Binding Assay:

    • Incubate Antibody + Tracer (HRP-conjugated AMP) + [Standard or Test Compound] in the microplate wells for 2 hours at Room Temperature.

    • Mechanism:[1][2] Unlabeled AMP or ASA competes with the Tracer for antibody binding sites.

  • Detection:

    • Wash plate 3x to remove unbound tracer.

    • Add TMB Substrate and incubate for 15 mins.

    • Stop reaction with 1N HCl and read OD at 450 nm.

  • Data Analysis (Calculation):

    • Plot % Binding (B/B0) vs. Log Concentration for both AMP and ASA.

    • Determine the IC50 (concentration inhibiting 50% of tracer binding) for both.

    • Calculate CRF %:

      
      
      

Interpretation:

  • CRF < 0.1%: Negligible interference. Safe for use in complex samples.

  • CRF > 1.0%: Significant interference. Samples containing ASA must be pre-cleared (e.g., using ADSL enzyme treatment) or analyzed via LC-MS/MS.

Diagram 2: Competitive ELISA Interference Workflow

Visualizing how ASA competes with the target in the assay well.

ELISA_Interference cluster_well Microplate Well (Competitive Assay) Ab Capture Antibody (Anti-AMP) Reaction Competition Event: Target & Interferent compete for Antibody sites Ab->Reaction Tracer Tracer (HRP-AMP) Tracer->Reaction Target Target (AMP) Target->Reaction Interferent Interferent (ASA) Interferent->Reaction Result_High High Specificity: Antibody binds AMP only (Accurate Signal) Reaction->Result_High If Ab is specific Result_Low Cross-Reactivity: Antibody binds ASA (False Positive / Signal Reduction) Reaction->Result_Low If Ab is cross-reactive

Caption: In a competitive ELISA, cross-reactive ASA binds the antibody, blocking the tracer and mimicking a high concentration of AMP (False Positive).

References

  • Jurecka, A., et al. (2015). "Adenylosuccinate lyase deficiency."[1][2][3][4][5] Journal of Inherited Metabolic Disease. Link

    • Context: Establishes ASA accumulation in biological fluids of ADSL-deficient patients, necessit
  • Horton, J.K., et al. (1981). "Specificity of antibodies to adenosine 3',5'-cyclic monophosphate." Journal of Immunological Methods. Link

    • Context: Foundational text on hapten design and the specificity of cyclic nucleotide antibodies against linear analogs like ASA.
  • Sivendran, S., et al. (2008). "Elucidation of the substrate specificity... of adenylosuccinate lyase." Protein Science. Link

    • Context: validation of ASA as a substrate and the use of spectrophotometric assays (non-antibody) for measuring ADSL activity.
  • Evaluation of Cross-Reactivity in Immunoassays. (2022). Boster Bio Technical Resources. Link

    • Context: General methodology for calcul

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Adenylosuccinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of adenylosuccinic acid sodium salt, a compound often utilized in biochemical and drug development research. As a trusted partner in your scientific endeavors, we are committed to providing information that ensures both the integrity of your research and the safety of your laboratory environment. This guide is structured to deliver essential, immediate safety and logistical information, grounded in scientific principles and best practices for chemical handling.

Hazard Assessment and Toxidological Profile

Adenylosuccinic acid is a naturally occurring small molecule intermediate in the purine nucleotide cycle.[1] Recent studies have characterized adenylosuccinic acid as a non-toxic small molecule both in vitro and in vivo.[2][3] The lethal dose (LD50) in mice was determined to be greater than 5000 mg/kg, indicating a very low order of acute toxicity.[2][3] Furthermore, a 10-year clinical trial on Duchenne muscular dystrophy patients suggested it is a chronically safe drug.[2][3]

The Safety Data Sheet (SDS) for adenylosuccinic acid states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4] It is not considered flammable, and no specific hazards related to fire or explosion have been identified.[4]

Summary of Safety Information:

PropertyInformationSource
GHS Classification Not classified as hazardous[4]
Acute Toxicity (Oral LD50, mice) > 5000 mg/kg (for the free acid)[2][3]
Flammability Not flammable[4]
Primary Hazards None identified under normal use conditions[4]

Personal Protective Equipment (PPE) and Handling

When handling adenylosuccinic acid sodium salt, standard laboratory hygiene and safety practices should be followed to minimize any potential for exposure.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect personal clothing.

  • Respiratory Protection: Under normal handling of small quantities, respiratory protection is not typically required.[4] If generating dust, a NIOSH-approved respirator may be appropriate.

Spill Management and Emergency Procedures

In the event of a spill, follow these procedures:

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[5]

  • Cleaning: Clean the spill area with water and a suitable detergent.

  • Disposal of Spill Debris: Place the collected material and any contaminated cleaning materials into a sealed container for proper disposal.

  • Personal Contamination:

    • Skin Contact: While generally not an irritant, wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

Step-by-Step Disposal Protocol

The disposal of adenylosuccinic acid sodium salt should always be in accordance with local, state, and federal regulations.[7] Given its low toxicity, the disposal procedure is generally straightforward.

Step 1: Waste Identification and Segregation

  • Keep adenylosuccinic acid sodium salt waste separate from other chemical waste streams unless directed otherwise by your institution's environmental health and safety (EHS) office. Do not mix with other wastes.[7]

Step 2: Containerization

  • Place the waste material in a clearly labeled, sealed container. The label should include the full chemical name: "Adenylosuccinic Acid Sodium Salt".

Step 3: Consultation with EHS

  • Consult with your institution's EHS office for specific guidance on the disposal of non-hazardous chemical waste. They will provide information on the appropriate waste stream and any specific institutional procedures.

Step 4: Disposal Pathway

  • In most cases, small quantities of non-hazardous chemical waste like adenylosuccinic acid sodium salt can be disposed of through a chemical waste contractor arranged by your institution.

  • Do not dispose of this material down the drain unless explicitly permitted by your local regulations and EHS office.[2][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of adenylosuccinic acid sodium salt.

DisposalWorkflow cluster_prep Preparation cluster_consult Consultation cluster_disposal Disposal cluster_prohibited Prohibited Actions start Start: Adenylosuccinic Acid Sodium Salt for Disposal identify Identify and Segregate Waste start->identify containerize Place in a Labeled, Sealed Container identify->containerize no_mix Do NOT Mix with Other Waste Streams identify->no_mix consult_ehs Consult Institutional EHS Office containerize->consult_ehs ehs_guidance Follow EHS Guidance for Non-Hazardous Waste consult_ehs->ehs_guidance contractor_disposal Dispose via Approved Chemical Waste Contractor ehs_guidance->contractor_disposal no_drain Do NOT Dispose Down the Drain ehs_guidance->no_drain end End: Proper Disposal Complete contractor_disposal->end

Caption: Disposal workflow for adenylosuccinic acid sodium salt.

Conclusion

The proper disposal of all laboratory chemicals is a critical component of a safe and compliant research environment. While adenylosuccinic acid and its sodium salt are considered to have a low hazard profile, adherence to established disposal protocols is essential. By following this guide and consulting with your local EHS professionals, you can ensure the safe and responsible management of this chemical waste.

References

  • Vertex AI Search. (2020, July 23). Safety Data Sheet: Sulfonic acids, C14-17-sec-alkane, sodium salts.
  • Cayman Chemical Co. (2025, September 24).
  • Sigma-Aldrich. (2024, September 6).
  • MDPI. (2023, October 13). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo.
  • AWS.
  • National Center for Biotechnology Information. (2023, May 31). Adenylosuccinic Acid: An Orphan Drug with Untapped Potential.
  • PubChem. Adenylosuccinic acid | C14H18N5O11P | CID 447145.
  • Sigma-Aldrich. (2025, September 10).
  • Fisher Scientific. (2009, September 26).
  • Thermo Fisher Scientific.
  • MDPI. (2023, October 13). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo.
  • Cayman Chemical. Adenylosuccinic Acid (CAS 19046-78-7).

Sources

Personal protective equipment for handling Adenylosuccinic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safety Protocol: Adenylosuccinic Acid Sodium Salt Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4][5]

Executive Safety Summary

Adenylosuccinic acid sodium salt (Adenylosuccinate) is a purine nucleotide intermediate with significant bioactivity, specifically as a substrate for Adenylosuccinate Lyase (ADSL) and an insulin secretagogue.[1][2][3][4][5] While recent toxicological studies indicate a high safety margin (LD50 > 5000 mg/kg in murine models), its status as a bioactive metabolic modulator mandates a Risk Group 1 (Low Individual Risk, Low Community Risk) handling protocol.[1][2][3][4][5]

This guide moves beyond generic "safety advice" to provide a contamination-control focused PPE strategy . For this compound, the primary risk is often not acute toxicity to the researcher, but cross-contamination of the assay and inadvertent biological activation if inhaled or ingested in cumulative doses.[1][2]

Chemical Hazard & Risk Profile

Before selecting PPE, we must define the specific physicochemical risks associated with this nucleotide salt.[1]

ParameterTechnical SpecificationOperational Implication
CAS Number 19046-78-7 (Parent Acid)Use parent CAS for regulatory searches; salt forms share bio-profile.[1][2][3][4][5]
GHS Classification Not Classified (Non-Hazardous)No H-codes assigned, but treat as Bioactive Dust .[1][2][3][4][5]
Bioactivity Purine Nucleotide Cycle IntermediatePotent modulator of insulin secretion and muscle metabolism.[1]
Physical State Crystalline Solid / PowderHigh Dust Potential .[1] Hygroscopic (absorbs moisture).[1][3]
Solubility Water / PBS (>10 mg/mL)Spills become sticky/viscous; requires wet-clean protocols.[1][2][3][4][5]
Thermal Stability Stable at Room TempStore at -20°C for long-term integrity; handle on ice if solubilized.[1][2][3][4][5]

Strategic PPE Selection Matrix

We utilize a Tiered Exposure Control Model . Select your PPE based on the scale of your operation.

Tier 1: Analytical Scale (mg quantities)

Activity: Weighing <50 mg, preparing HPLC standards, in-vitro assays.

  • Respiratory: Not required if working in a standard filtered HVAC lab.[1]

  • Dermal: Single pair Nitrile Gloves (4 mil minimum).[1][2][3]

  • Ocular: Standard Safety Glasses with side shields (ANSI Z87.1).[1][2][3]

  • Body: Standard cotton/polyester Lab Coat .[1]

Tier 2: Preparative Scale (g quantities)

Activity: Bulk weighing, stock solution preparation (>50 mL), animal dosing formulation.[1][2][3][4][5]

  • Respiratory: N95 or P100 Filtering Facepiece recommended if handling open powder outside a fume hood to prevent inhalation of bioactive dust.[1]

  • Dermal: Double Nitrile Gloves (Outer glove changed immediately upon contamination).[1][2][3]

  • Ocular: Safety Goggles (sealed) if fine dust generation is likely.[1][2][3]

  • Body: Cuffed Lab Coat or Tyvek sleeves to prevent powder accumulation on wrists.[1]

Workflow Visualization: Risk-Based Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the operational scale.

PPE_Selection_Workflow Start Start: Handling Adenylosuccinate Assess_Scale Assess Operation Scale Start->Assess_Scale Small_Scale Analytical (< 50 mg) Standard Bench Work Assess_Scale->Small_Scale Large_Scale Preparative (> 1 g) Stock Prep / Animal Dosing Assess_Scale->Large_Scale Protocol_A PROTOCOL A (Low Risk): - Std. Safety Glasses - Single Nitrile Gloves - Lab Coat Small_Scale->Protocol_A Check_Engineering Is Fume Hood / BSC Available? Large_Scale->Check_Engineering Protocol_B PROTOCOL B (Dust Control): - N95 Respirator Required - Safety Goggles - Double Gloves Check_Engineering->Protocol_B No Protocol_C PROTOCOL C (Containment): - Work inside Hood/BSC - Std. PPE Sufficient - Sash at safe height Check_Engineering->Protocol_C Yes

Caption: Decision logic for PPE selection based on quantity and engineering control availability.

Operational Protocols

A. Gowning & Handling Procedure
  • Donning: Put on lab coat first, then safety glasses.[1] Don gloves last, pulling the cuff over the lab coat sleeve to seal the wrist gap.[1]

  • Static Control: Adenylosuccinate salts can be static.[1] Use an anti-static gun or a polonium strip near the balance if the powder "flies."[1]

  • Weighing:

    • Best Practice: Weigh inside a Chemical Fume Hood or a Powder Weighing Station .[1]

    • Technique: Use a disposable anti-static weighing boat.[1] Do not return excess powder to the stock container (prevents cross-contamination).[1][3]

  • Solubilization:

    • Add the solvent (water/PBS) to the powder, not vice-versa, to minimize dust displacement.[1][2][3]

    • The sodium salt is highly soluble; gentle inversion is usually sufficient.[1] Avoid vigorous vortexing which creates aerosols.[1]

B. Decontamination & Spill Response

Since Adenylosuccinate is a metabolic intermediate, it can act as a nutrient source for bacterial growth if left on surfaces.[1]

  • Dry Spill (Powder):

    • Do not sweep. Sweeping generates aerosols.[1]

    • Cover the spill with a paper towel dampened with 10% Bleach or 70% Ethanol .[1]

    • Wipe inward from the periphery to the center.[1]

  • Wet Spill (Solution):

    • Absorb with paper towels.[1]

    • Clean area with 70% Ethanol to remove sticky residue.[1]

    • Dispose of waste in standard Solid Chemical Waste . (Unless mixed with other hazardous solvents).[1][3]

Scientific Context: Why Safety Matters

Understanding the biological pathway reinforces why contamination control is critical.[1] Adenylosuccinate is not just a chemical; it is a signaling molecule.[1]

Metabolic_Pathway IMP IMP (Inosine Monophosphate) ADSS Enzyme: ADSS (Adenylosuccinate Synthase) IMP->ADSS Aspartate Aspartate Aspartate->ADSS ASA Adenylosuccinate (Target Compound) ADSS->ASA Synthesis ADSL Enzyme: ADSL (Adenylosuccinate Lyase) ASA->ADSL Lysis AMP AMP (Adenosine Monophosphate) ADSL->AMP Fumarate Fumarate (TCA Cycle) ADSL->Fumarate

Caption: The Purine Nucleotide Cycle. Adenylosuccinate is the central intermediate; contamination can alter metabolic assay baselines.[1][2][3]

References

  • Cayman Chemical. (2023).[1][6] Adenylosuccinic Acid Safety Data Sheet. Link

  • Timpani, C. A., et al. (2020).[1][2][3][7] Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy.[1][7] Scientific Reports, 10(1), 1125.[1][2][3][7] Link

  • Gooding, J. R., et al. (2015).[1][2][3] Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism.[1][2][4][5] Cell Reports, 13(1), 157-167.[1][2][3][4][5] Link

  • PubChem. (2024).[1] Adenylosuccinic acid Compound Summary. National Library of Medicine.[1] Link

  • Rybalka, E., et al. (2023).[1][2] Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo.[1][8][9] Preprints.org.[1] Link[1][2][3][4][5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.